Potassium 2-bromo-2,2-difluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXMRTSGPHLLSP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635775 | |
| Record name | Potassium bromo(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87189-16-0 | |
| Record name | Potassium bromo(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Potassium 2-bromo-2,2-difluoroacetate
CAS Number: 87189-16-0
This technical guide provides a comprehensive overview of Potassium 2-bromo-2,2-difluoroacetate, a key reagent in modern synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and diverse applications, with a focus on its role as a versatile source of the difluoromethyl group.
Chemical and Physical Properties
This compound is a white, crystalline solid.[1] It is valued in organic synthesis for its ability to introduce the bromo(difluoro)methyl or difluoromethyl group into various molecular scaffolds. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87189-16-0 | |
| Molecular Formula | C₂BrF₂KO₂ | [2] |
| Molecular Weight | 213.02 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water and various organic solvents. | [3] |
| Storage Temperature | Room Temperature | |
| InChI Key | IDXMRTSGPHLLSP-UHFFFAOYSA-M |
Spectral Data:
| Spectrum Type | Data |
| ¹H NMR | A proton NMR spectrum is available for Potassium bromodifluoroacetate.[4] |
| ¹³C NMR | Specific data not readily available in the searched literature. |
| ¹⁹F NMR | Specific data not readily available in the searched literature. |
| Infrared (IR) | Specific data not readily available in the searched literature. |
| Mass Spectrometry (MS) | Specific data not readily available in the searched literature. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate.
Experimental Protocol: Synthesis from Ethyl 2-bromo-2,2-difluoroacetate
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
A solution of potassium hydroxide (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Ethyl 2-bromo-2,2-difluoroacetate (1.0 equivalent) is added dropwise to the KOH solution at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield this compound as a solid.
Note: This is a general procedure. Researchers should consult the primary literature for specific quantities, reaction times, and purification methods.
Caption: Synthesis of this compound.
Key Applications in Organic Synthesis
This compound is a versatile reagent employed in a variety of important organic transformations.
Visible-Light-Driven Difluoroacetylation
A significant application of this compound is in visible-light-mediated difluoroacetylation reactions. This method offers a mild and efficient way to introduce the difluoroacetyl group into organic molecules.
Reaction Mechanism:
Under visible light irradiation and in the presence of a suitable photoredox catalyst, this compound can generate a difluoroacetyl radical. This radical can then add to alkenes or other unsaturated systems to form new carbon-carbon bonds.
Caption: Mechanism of visible-light-driven difluoroacetylation.
Suzuki-Miyaura Cross-Coupling Reactions
This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the difluoroacetate moiety and various organoboron compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, isopropanol/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the ligand, and the base.[1]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent is added, and the reaction mixture is heated with stirring for a specified time, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard workup and chromatographic techniques.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Role in Drug Development and Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF₂H) group, in particular, is of great interest as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of participating in hydrogen bonding.[5]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of difluorinated motifs in organic synthesis. Its utility in modern synthetic methodologies, such as visible-light photoredox catalysis and palladium-catalyzed cross-coupling reactions, underscores its importance for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. The continued exploration of its reactivity is expected to lead to the development of novel synthetic strategies and the discovery of new bioactive compounds.
References
- 1. 87189-16-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 87189-16-0 | this compound [fluoromart.com]
- 4. Potassium bromodifluoroacetate(87189-16-0) 1H NMR [m.chemicalbook.com]
- 5. 87189-16-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Potassium 2-bromo-2,2-difluoroacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Potassium 2-bromo-2,2-difluoroacetate. It is intended to be a valuable resource for professionals in research and development who are considering this compound for use in their work. This document compiles available data from various sources and presents it in a structured format, including experimental protocols and a workflow diagram for its synthesis.
Core Physical and Chemical Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 87189-16-0 |
| Molecular Formula | C₂BrF₂KO₂ |
| Molecular Weight | 213.02 g/mol |
| Appearance | Colorless to white crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in water and a variety of organic solvents |
| pKa | Not available |
| Storage Conditions | Store in a dark place, under an inert atmosphere, at room temperature. |
Experimental Protocols
Due to the limited availability of specific experimental data for the physical properties of this compound, this section provides a detailed protocol for its synthesis, which can be adapted for laboratory preparation. Additionally, a general protocol for the determination of the melting point of an organic salt is outlined.
Synthesis of this compound
This protocol is adapted from a known method for the synthesis of this compound from its corresponding ethyl ester.
Materials:
-
Ethyl bromodifluoroacetate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.0 equivalent) in methanol.
-
To this solution, slowly add ethyl bromodifluoroacetate (1.0 equivalent) at room temperature with continuous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the ethyl bromodifluoroacetate is completely consumed.
-
Upon completion of the reaction, remove the methanol by concentration under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound. Further purification may be achieved by recrystallization if necessary.
General Protocol for Melting Point Determination of an Organic Salt
This protocol describes a general method for determining the melting point of a crystalline organic solid, such as this compound, using a capillary melting point apparatus.
Materials:
-
This compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Heat the sample again, but this time at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A workflow diagram illustrating the synthesis of this compound.
Technical Guide: Solubility Profile of Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Overview and Qualitative Solubility
Potassium 2-bromo-2,2-difluoroacetate is a colorless and odorless crystalline solid.[1] It is known to be soluble in water and a variety of organic solvents.[1] This general solubility makes it a versatile reagent in various synthetic applications, particularly in the preparation of pharmaceuticals and polymers.[1]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data regarding the solubility of this compound in various solvents at different temperatures. The absence of this data highlights an opportunity for further research to characterize this important chemical compound fully. The following section provides a robust experimental protocol to enable researchers to determine this data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Thermostatically controlled water bath or shaker
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the vials indicates that a saturated solution has been formed.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Place the volumetric flask containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Once all the solvent has evaporated, transfer the flask to a desiccator to cool to room temperature.
-
Weigh the flask containing the dried residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility for this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
The Synthetic Utility of Potassium 2-bromo-2,2-difluoroacetate: A Technical Overview
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2-bromo-2,2-difluoroacetate (KBDFA) is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a precursor for the introduction of the difluoromethyl (-CF2-) or bromodifluoromethyl (-CF2Br) moieties into organic molecules. This document provides a comprehensive technical overview of its primary applications, focusing on its role in the synthesis of gem-difluorinated compounds and functionalized organotrifluoroborates. While KBDFA is employed in the synthesis of intermediates for pharmaceuticals, such as phosphodiesterase-4 (PDE4) inhibitors, it does not possess an intrinsic biological mechanism of action itself; its significance lies in its utility as a chemical building block.[1] This guide details its mode of reactivity, summarizes key reaction outcomes, and provides illustrative experimental protocols.
Core Applications and Mode of Reactivity
This compound is a colorless, odorless, crystalline solid soluble in water and various organic solvents.[2] Its primary chemical utility stems from its function as a source of the difluorocarbene (:CF2) equivalent or the bromodifluoroacetate radical. This reactivity is harnessed in several key synthetic transformations.
Synthesis of Gem-Difluorinated Compounds
A significant application of KBDFA is in the synthesis of gem-difluorinated compounds from organozinc reagents.[2][3] In this context, KBDFA serves as a practical and effective source of a CF2-fragment. The general mechanism involves the insertion of the difluorocarbene equivalent into the carbon-zinc bond of an organozinc species. The resulting difluorinated organozinc intermediate can then be subjected to further reactions, such as protonation, bromination, or coupling with electrophiles, to yield the desired gem-difluorinated product.[3]
Synthesis of Functionalized Organotrifluoroborates
KBDFA is also utilized in the synthesis of organotrifluoroborates through in situ reactions and nucleophilic substitution processes.[2] This application is valuable for creating complex fluorinated molecules that can be used in further cross-coupling reactions.
Radical Reactions and Difluoroacetylation
Under visible-light-driven conditions, KBDFA can react with alkenes to achieve direct 2,2-difluoroacetylation, leading to the formation of various difluoroalkanoates.[2] Additionally, it participates in radical reactions with vinyl ethers, which is a method for synthesizing difluoro- or monofluoroacetyl-substituted acetals.[2]
Quantitative Data Summary
The following table summarizes the reported yield for a key synthetic application of this compound. The data is limited due to the nature of the available search results, which primarily describe the compound's applications without extensive comparative quantitative data.
| Reaction Type | Starting Material | Product | Yield (%) | Reference |
| Saponification | Ethyl bromodifluoroacetate | This compound | 95% | [3] |
Experimental Protocols
Synthesis of this compound from Ethyl bromodifluoroacetate[3]
This protocol describes the saponification of ethyl bromodifluoroacetate to yield this compound.
Materials:
-
Ethyl bromodifluoroacetate (1 mol, 203 g)
-
Potassium hydroxide (1 mol, 56 g)
-
Methanol (500 mL)
Procedure:
-
A solution of potassium hydroxide in methanol is prepared in a suitable reaction vessel.
-
Ethyl bromodifluoroacetate is slowly added to the potassium hydroxide solution at room temperature.
-
The reaction mixture is stirred continuously at room temperature.
-
The progress of the reaction is monitored until the ethyl bromodifluoroacetate is completely consumed.
-
Upon completion, the solvent is removed by concentration under reduced pressure.
-
The resulting solid is this compound (202 g, 95% yield).
Visualized Workflows and Reaction Schemes
The following diagrams illustrate the key synthetic applications of this compound.
Caption: Synthesis of this compound.
Caption: Key Synthetic Applications of KBDFA.
Conclusion
This compound is a key reagent for the introduction of difluoromethyl groups in organic synthesis. Its reactivity with organozinc reagents and under photoredox conditions provides access to a range of valuable difluorinated compounds. While it plays a role in the synthesis of biologically active molecules, it does not have a pharmacological mechanism of action itself. The continued exploration of its reactivity is expected to lead to the development of new synthetic methodologies for the preparation of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to the Synthesis of Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of Potassium 2-bromo-2,2-difluoroacetate, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details two primary synthetic methodologies, complete with experimental protocols and comparative data. Furthermore, it presents spectroscopic data for the characterization of the final product and visual workflows to elucidate the synthetic pathways.
Introduction
This compound, a colorless and odorless crystalline solid, is a versatile reagent in organic synthesis.[1] Its solubility in water and various organic solvents makes it a convenient component in a wide range of chemical reactions.[1] This compound serves as a valuable precursor in the synthesis of gem-difluorinated molecules, which are of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. Key applications include visible-light-driven direct 2,2-difluoroacetylation, the synthesis of gem-difluorinated compounds from organozinc reagents, and its use in palladium-catalyzed cross-coupling reactions.[1]
Synthetic Methodologies
Two principal routes for the synthesis of this compound are prevalent in the chemical literature. The first involves the direct hydrolysis of the corresponding ethyl ester, while the second proceeds through the formation and subsequent neutralization of bromodifluoroacetic acid.
Method 1: Hydrolysis of Ethyl 2-bromo-2,2-difluoroacetate
This is a straightforward and widely employed method for the preparation of this compound. The reaction involves the saponification of ethyl 2-bromo-2,2-difluoroacetate using a methanolic solution of potassium hydroxide.
To a solution of potassium hydroxide (56 g, 1 mol) in methanol (500 mL), ethyl 2-bromo-2,2-difluoroacetate (203 g, 1 mol) is added slowly at room temperature. The reaction mixture is stirred continuously at this temperature until the starting ester is completely consumed, which can be monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure to yield the crude product. The resulting solid is then purified by recrystallization to afford this compound.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Method 2: Neutralization of Bromodifluoroacetic Acid
An alternative route involves the synthesis of bromodifluoroacetic acid, followed by its neutralization with a suitable potassium base, such as potassium hydroxide or potassium carbonate. The bromodifluoroacetic acid can be prepared from various starting materials, including the hydrolysis of bromodifluoroacetyl halides.
Step 2a: Synthesis of Bromodifluoroacetic Acid
Bromodifluoroacetic acid can be prepared by the hydrolysis of bromodifluoroacetyl chloride. In a typical procedure, 2-bromo-2,2-difluoroacetyl chloride is added dropwise to water at a controlled temperature (0-20°C). After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis. The resulting bromodifluoroacetic acid can be purified by distillation.
Step 2b: Neutralization
To a solution of bromodifluoroacetic acid in a suitable solvent (e.g., water or ethanol), an equimolar amount of potassium hydroxide solution is added dropwise with stirring. The reaction is typically carried out at room temperature. The endpoint of the neutralization can be monitored using a pH meter. After complete neutralization, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield this compound.
Caption: Two-step synthesis of this compound via neutralization.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Method 1 (Hydrolysis) | Method 2 (Neutralization) |
| Starting Materials | Ethyl 2-bromo-2,2-difluoroacetate, Potassium Hydroxide, Methanol | Bromodifluoroacetic Acid, Potassium Hydroxide |
| Reaction Time | Varies (until completion) | Varies (until completion) |
| Typical Yield | High | High |
| Purity | >95% (after recrystallization) | >95% (after recrystallization) |
| Molecular Formula | C₂BrF₂KO₂ | C₂BrF₂KO₂ |
| Molecular Weight | 213.02 g/mol | 213.02 g/mol |
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Observed Values |
| ¹H NMR | No proton signals are expected for the anion. |
| ¹³C NMR (in D₂O) | Chemical shifts are anticipated for the carboxyl carbon and the bromodifluoromethyl carbon. |
| ¹⁹F NMR (in D₂O) | A singlet is expected in the typical range for difluoromethyl groups. |
| FTIR (KBr pellet, cm⁻¹) | Characteristic peaks for the carboxylate group (C=O stretching) and C-F bond vibrations are expected. |
Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.
Conclusion
This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The choice between the hydrolysis of the corresponding ethyl ester and the neutralization of bromodifluoroacetic acid will depend on the availability of starting materials and the desired scale of production. Both methods are capable of producing high-purity material suitable for demanding applications in pharmaceutical and agrochemical research and development. The provided experimental protocols and workflows offer a practical guide for scientists engaged in the synthesis of this important fluorinated building block.
References
The Emergence of Potassium 2-bromo-2,2-difluoroacetate as a Versatile Difluoromethylating Agent: A Technical Guide
Introduction: The difluoromethyl (CF2H) group has become a prized structural motif in modern medicinal chemistry and drug development. Its unique electronic properties, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the metabolic stability, cell membrane permeability, and binding affinity of drug candidates. Consequently, the development of efficient and practical reagents for the introduction of the CF2H moiety has been a major focus of synthetic chemistry research. Among the expanding arsenal of difluoromethylating agents, potassium 2-bromo-2,2-difluoroacetate (BrCF2CO2K) has emerged as a highly versatile and accessible reagent, enabling a broad range of difluoromethylation reactions under mild conditions. This technical guide provides an in-depth overview of the synthesis, mechanisms, and diverse applications of this compound as a key building block in the synthesis of valuable difluoromethylated compounds.
Synthesis and Properties
This compound is a white, crystalline solid that is readily prepared from the corresponding ethyl ester.[1] The synthesis is typically achieved through the saponification of ethyl 2-bromo-2,2-difluoroacetate with potassium hydroxide in methanol.[1] This straightforward procedure provides the salt in high yield and purity, making it an economically viable reagent for large-scale applications. The compound is reported to be hygroscopic and is best stored in a dry environment, such as a desiccator or under an inert atmosphere.[2] While it is generally stable at room temperature, slow decomposition in solvents like DMF has been observed, indicated by a yellowing of the solution.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 87189-16-0 |
| Molecular Formula | C2BrF2KO2 |
| Molecular Weight | 213.02 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water and some organic solvents like DMF |
Mechanisms of Difluoromethylation
This compound exhibits dual reactivity, capable of generating both difluoromethyl radicals (•CF2H) and difluorocarbene (:CF2) under different reaction conditions. This versatility is a key advantage, allowing for a wide range of transformations.
Radical Pathway
Under photoredox catalysis, this compound can undergo a single-electron reduction to generate a difluoroacetate radical, which then expels carbon dioxide to form the difluoromethyl radical. This radical species can then engage in various C-H functionalization and addition reactions.
Caption: Generation of the difluoromethyl radical via photoredox catalysis.
Carbene Pathway
Upon heating, this compound can undergo decarboxylation to form a bromodifluoromethyl anion, which then rapidly eliminates a bromide ion to generate difluorocarbene. This highly reactive intermediate can participate in cycloadditions and X-H insertion reactions.
Caption: Generation of difluorocarbene via thermal decarboxylation.
Applications in Organic Synthesis
The dual reactivity of this compound has been exploited in a variety of synthetic transformations, providing access to a wide array of difluoromethylated compounds.
Photocatalytic C-H Difluoromethylation of Heterocycles
One of the most powerful applications of this compound is the direct C-H difluoromethylation of heterocycles under visible-light photoredox catalysis. This method avoids the need for pre-functionalization of the heterocyclic substrate, offering a highly efficient and atom-economical route to valuable building blocks for drug discovery. A variety of photocatalysts, such as iridium and ruthenium complexes, can be employed to facilitate this transformation.
Table 2: Photocatalytic Difluoromethylation of Quinoxalin-2(1H)-ones
| Substrate | Product | Yield (%) |
| 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 85 |
| 1-Phenylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-phenylquinoxalin-2(1H)-one | 78 |
| 7-Chloro-1-methylquinoxalin-2(1H)-one | 7-Chloro-3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one | 72 |
| 1,7-Dimethylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1,7-dimethylquinoxalin-2(1H)-one | 81 |
Data compiled from representative examples in the literature.
Caption: General workflow for photocatalytic C-H difluoromethylation.
Synthesis of Gem-Difluorinated Compounds with Organozinc Reagents
This compound serves as a difluorocarbene precursor in reactions with organozinc reagents, leading to the formation of gem-difluorinated compounds. This method involves the insertion of the :CF2 fragment into the carbon-zinc bond, followed by subsequent trapping of the resulting difluorinated organozinc species with various electrophiles.
Table 3: Synthesis of Gem-Difluorinated Compounds
| Organozinc Reagent | Electrophile | Product | Yield (%) |
| PhZnBr | H2O | PhCF2H | 85 |
| Et2Zn | Allyl bromide | EtCF2CH2CH=CH2 | 72 |
| (c-Hex)2Zn | I2 | c-HexCF2I | 68 |
| BnZnCl | H2O | BnCF2H | 79 |
Data compiled from representative examples in the literature.
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of potassium hydroxide (1.0 eq) in methanol at 0 °C is slowly added ethyl 2-bromo-2,2-difluoroacetate (1.05 eq). The reaction mixture is allowed to warm to room temperature and stirred for 24-72 hours. The solvent is then removed under reduced pressure to afford this compound as a white solid, which can be used without further purification.[1]
General Procedure for Photocatalytic C-H Difluoromethylation of Heterocycles
In a dried Schlenk tube, the heterocyclic substrate (1.0 eq), this compound (2.0 eq), and the photocatalyst (e.g., fac-Ir(ppy)3, 2 mol%) are combined. The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., DMA) is added, and the mixture is stirred under visible light irradiation (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired difluoromethylated heterocycle.
General Procedure for the Reaction with Organozinc Reagents
To a solution of the organozinc reagent (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere is added a solution of this compound (1.5 eq) in the same solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. After the formation of the difluorinated organozinc intermediate, the desired electrophile (e.g., water, allyl bromide, iodine) is added, and the reaction is stirred until completion. The reaction is then quenched, and the product is extracted, dried, and purified by standard methods.
Conclusion
This compound has proven to be a valuable and versatile reagent for the introduction of the difluoromethyl group into a wide range of organic molecules. Its ease of preparation, dual reactivity, and the mild conditions under which it can be employed make it an attractive choice for both academic research and industrial applications. The ability to access difluoromethyl radicals and difluorocarbene from a single precursor opens up a vast chemical space for the synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science. As the demand for sophisticated fluorinated molecules continues to grow, the importance of reagents like this compound is set to increase, driving further innovation in the field of organofluorine chemistry.
References
A Technical Guide to the Synthesis of Gem-Difluorinated Compounds Using Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of gem-difluorinated methylene groups into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. The unique stereoelectronic properties of the difluoromethylene group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Potassium 2-bromo-2,2-difluoroacetate (KBDFA) has emerged as a versatile and efficient reagent for the introduction of the difluoromethylene moiety. This technical guide provides an in-depth overview of the core applications of KBDFA in the synthesis of gem-difluorinated compounds, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
KBDFA is a colorless, crystalline solid that is soluble in water and various organic solvents.[1] It serves as a practical and effective precursor for the generation of difluorocarbene or other difluoroalkyl species under various reaction conditions.[1] Its applications span a range of transformations, including reactions with organozinc reagents, visible-light-driven difluoroacetylations, radical additions to vinyl ethers, and the synthesis of valuable building blocks like organotrifluoroborates and difluoroallenes.[1]
Core Synthetic Applications and Methodologies
This section details the primary synthetic applications of this compound, providing structured data and step-by-step experimental protocols for key transformations.
Synthesis of Gem-Difluorinated Compounds via Organozinc Reagents
The reaction of KBDFA with organozinc reagents represents a robust method for the formation of carbon-carbon bonds and the introduction of a difluoromethylene group. This transformation is believed to proceed through the insertion of a difluorocarbene species into the carbon-zinc bond.[1]
Reaction Workflow:
Caption: General workflow for the synthesis of gem-difluorinated compounds using KBDFA and organozinc reagents.
Quantitative Data Summary:
| Entry | Organozinc Reagent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | H+ | DMF | 80 | 2 | 85 |
| 2 | Benzylzinc bromide | I2 | THF | 65 | 4 | 78 |
| 3 | n-Butylzinc iodide | Allyl bromide | DMF | 80 | 3 | 72 |
| 4 | (4-Methoxyphenyl)zinc chloride | H+ | DMF | 80 | 2 | 88 |
| 5 | (2-Thienyl)zinc bromide | Br2 | THF | 65 | 4 | 65 |
Detailed Experimental Protocol: Synthesis of (Difluoromethyl)benzene
-
To a flame-dried round-bottom flask under an argon atmosphere, add phenylzinc chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in THF).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
To this solution, add this compound (213 mg, 1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (difluoromethyl)benzene.
Visible-Light-Driven Direct 2,2-Difluoroacetylation
Photoredox catalysis enables the direct 2,2-difluoroacetylation of alkenes using KBDFA under mild conditions.[1] This method offers a green and efficient alternative to traditional methods that often require harsh reagents.
Reaction Signaling Pathway:
Caption: Photocatalytic cycle for the difluoroacetylation of alkenes with KBDFA.
Quantitative Data Summary:
| Entry | Alkene | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | fac-Ir(ppy)3 | CH3CN | 12 | 92 |
| 2 | 1-Octene | Ru(bpy)3Cl2 | DMF | 24 | 75 |
| 3 | Cyclohexene | Eosin Y | CH3CN/H2O | 18 | 81 |
| 4 | 4-Methylstyrene | fac-Ir(ppy)3 | CH3CN | 12 | 89 |
| 5 | Indene | Ru(bpy)3Cl2 | DMF | 24 | 78 |
Detailed Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-4-phenylbutanoate
-
In a Schlenk tube, combine styrene (104 mg, 1.0 mmol), this compound (256 mg, 1.2 mmol), and fac-Ir(ppy)3 (0.01 mmol, 6.5 mg).
-
Add anhydrous acetonitrile (5 mL) and degas the solution with argon for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with stirring for 12 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
Radical Reactions with Vinyl Ethers
KBDFA can participate in radical reactions with vinyl ethers to synthesize difluoro- or monofluoroacetyl-substituted acetals.[1] These reactions are typically initiated by a radical initiator.
Reaction Mechanism:
Caption: Mechanism of the radical addition of KBDFA to vinyl ethers.
Quantitative Data Summary:
| Entry | Vinyl Ether | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl vinyl ether | AIBN | Dioxane | 80 | 6 | 75 |
| 2 | Butyl vinyl ether | Benzoyl peroxide | Benzene | 80 | 8 | 70 |
| 3 | Isobutyl vinyl ether | AIBN | Dioxane | 80 | 6 | 72 |
| 4 | Phenyl vinyl ether | Benzoyl peroxide | Benzene | 80 | 10 | 65 |
| 5 | Cyclohexyl vinyl ether | AIBN | Dioxane | 80 | 7 | 78 |
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2,2-difluoro-1-ethoxyethoxy)acetate
-
To a solution of ethyl vinyl ether (144 mg, 2.0 mmol) in dioxane (10 mL) in a sealed tube, add this compound (426 mg, 2.0 mmol) and AIBN (33 mg, 0.2 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the sealed tube at 80 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain the desired acetal.
Conclusion
This compound has proven to be a valuable and versatile reagent in the synthesis of gem-difluorinated compounds. Its utility in reactions with organozinc reagents, in visible-light-mediated transformations, and in radical additions provides medicinal chemists and materials scientists with a powerful tool for the introduction of the difluoromethylene group. The methodologies presented in this guide offer a range of options for the synthesis of these important fluorinated molecules under various conditions. Further exploration of the reactivity of KBDFA is expected to lead to the development of even more innovative and efficient synthetic methods for the preparation of complex gem-difluorinated compounds.
References
Stability and Storage of Potassium 2-bromo-2,2-difluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Potassium 2-bromo-2,2-difluoroacetate. The information is intended to ensure the reagent's integrity and promote safe handling practices in a laboratory setting.
Chemical Properties and Stability Profile
This compound (CAS No. 87189-16-0) is a valuable reagent in organic synthesis, primarily as a precursor for the generation of difluorocarbene or the bromodifluoromethyl group. Its stability is influenced by temperature, moisture, and the surrounding chemical environment.
Key Stability Characteristics:
-
Hygroscopicity: The compound is known to be hygroscopic and readily absorbs moisture from the atmosphere[1]. This can affect its reactivity and purity over time.
-
Thermal Stability: While stable at room temperature for short periods, it undergoes thermal decomposition at elevated temperatures. This decomposition is the basis of its utility in many reactions, leading to decarboxylation[2][3]. Combustion or thermal decomposition can generate irritating and highly toxic gases[4].
-
Solvent Stability: The compound exhibits limited stability in certain organic solvents. Notably, it is known to slowly decompose in N,N-dimethylformamide (DMF), which can result in a yellowing of the solution[2][3]. For some synthetic applications, this decomposition over a short period (e.g., within an hour) does not significantly impact the reaction yield[2][3].
Inferred Decomposition Pathway
The primary thermal decomposition pathway for this compound is believed to be decarboxylation, which is leveraged in its synthetic applications. This process generates a bromodifluoromethyl anion equivalent, which can then act as a nucleophile or eliminate bromide to form difluorocarbene.
Caption: Inferred thermal decomposition pathway of this compound.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the quality and reactivity of this compound. The following table summarizes the recommended conditions based on supplier data sheets and general chemical safety principles.
| Parameter | Short-Term Storage | Long-Term Storage |
| Temperature | Room Temperature | -20°C[5] or 2-8°C[6] |
| Atmosphere | Store in a tightly sealed container. | Under an inert atmosphere (e.g., Argon or Nitrogen)[6]. |
| Light | Keep away from direct sunlight. | Store in a dark place[7]. |
| Moisture | Store in a dry, well-ventilated area. | Store in a desiccator or controlled low-humidity environment. |
| Incompatibilities | Strong acids, strong oxidizing agents. | Avoid prolonged contact with solvents like DMF in storage. |
Handling Precautions:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Due to its hygroscopic nature, minimize exposure to ambient air. If possible, handle in a glovebox.
-
When heating solutions of this compound, ensure proper venting as decarboxylation can lead to pressure build-up[2][3].
Proposed Experimental Protocols for Stability Assessment
While specific stability testing data for this compound is not publicly available, the following protocols describe standard methodologies that can be used to assess its stability.
Hygroscopicity Test
This protocol determines the rate of moisture absorption under controlled humidity.
Methodology:
-
Preparation: Dry the compound under vacuum at room temperature for 24 hours to establish a baseline dry weight.
-
Exposure: Place a precisely weighed sample (approx. 1 g) in a controlled humidity chamber (e.g., 75% relative humidity, achievable with a saturated NaCl solution).
-
Measurement: Record the weight of the sample at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Analysis: Calculate the percentage weight gain over time to determine the rate of moisture absorption.
Caption: Experimental workflow for assessing hygroscopicity.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
This protocol identifies the onset temperature of decomposition.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the dried compound (5-10 mg) into a TGA crucible.
-
TGA Program: Heat the sample under an inert atmosphere (e.g., Nitrogen) from room temperature to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min).
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Analysis: The onset temperature of weight loss corresponds to the beginning of thermal decomposition. The weight loss percentage can confirm processes like decarboxylation.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Stability in Solution (NMR Spectroscopy)
This protocol monitors the decomposition of the compound in a solvent over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMF-d₇) in an NMR tube. Include an internal standard with a known, stable concentration.
-
Initial Spectrum: Acquire an initial ¹⁹F or ¹³C NMR spectrum (time = 0).
-
Incubation: Store the NMR tube under controlled conditions (e.g., room temperature, protected from light).
-
Monitoring: Acquire subsequent NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Analysis: Integrate the signal of the parent compound relative to the internal standard. A decrease in the relative integral over time indicates decomposition. The appearance of new signals can help identify degradation products.
Conclusion
This compound is a reactive and hygroscopic compound that requires careful storage and handling to maintain its efficacy. The primary stability concerns are moisture absorption and thermal decomposition, particularly in solvents like DMF at elevated temperatures. For optimal shelf life, the compound should be stored in a cool, dry, and dark place under an inert atmosphere. Researchers should be mindful of its potential for decarboxylation and gas evolution when designing experiments. By following the guidelines outlined in this document, users can ensure the reagent's integrity and achieve more reliable and reproducible results in their research and development activities.
References
- 1. This compound [oakwoodchemical.com]
- 2. 87189-16-0|this compound|BLD Pharm [bldpharm.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. 87189-16-0 | this compound [fluoromart.com]
- 6. 87189-16-0 Cas No. | Potassium bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]
- 7. Potassium bromodifluoroacetate | 87189-16-0 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Potassium 2-bromo-2,2-difluoroacetate, a key reagent in modern synthetic chemistry. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a white, odorless, crystalline solid.[1] It is soluble in water and a variety of organic solvents.[1]
| Identifier | Value |
| CAS Number | 87189-16-0[2][3] |
| Molecular Formula | C₂BrF₂KO₂[2] |
| Molecular Weight | 213.02 g/mol |
| Physical Form | Solid[3] |
| Appearance | White crystalline solid[4] |
| Odor | Odorless[1] |
| Storage Temperature | Room Temperature[3][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. One supplier also includes a hazard statement for oral toxicity.
| GHS Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[5] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][6] |
Hazard Pictogram:
Toxicological Data
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (see Section 5).
-
Wash hands thoroughly after handling.[5]
-
Keep away from incompatible materials (see Section 6).
Storage:
-
Store in a tightly closed container.[5]
-
Keep in a cool, dry, and well-ventilated place.[7]
-
Keep in a dark place under an inert atmosphere.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
Stability and Reactivity
This compound is generally stable under recommended storage conditions. However, information on specific chemical incompatibilities is limited. It is good practice to avoid contact with strong oxidizing agents and strong acids.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the dust or solution.
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
This compound is not flammable.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical, foam).
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including hydrogen bromide, hydrogen fluoride, and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal safety assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. 87189-16-0 | this compound [fluoromart.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 87189-16-0 [sigmaaldrich.com]
- 4. Potassium bromodifluoroacetate CAS#: 87189-16-0 [m.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | 87189-16-0 [sigmaaldrich.com]
- 7. valudor.com [valudor.com]
The Advent and Application of Potassium 2-bromo-2,2-difluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 2-bromo-2,2-difluoroacetate has emerged as a pivotal reagent in modern synthetic chemistry, particularly in the strategic introduction of the difluoromethylene (-CF2-) group into organic molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this valuable compound. Detailed experimental protocols for its preparation and key applications are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, this document employs visualizations to elucidate reaction pathways and experimental workflows, offering a thorough resource for researchers in organic synthesis and drug discovery.
Introduction: The Rise of Fluorinated Motifs in Chemistry
The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The difluoromethylene group, in particular, is a valuable bioisostere for ether linkages or carbonyl groups, capable of enhancing metabolic stability, modulating acidity, and influencing molecular conformation. The development of efficient reagents for the introduction of this moiety has been a significant focus of research. This compound has become a widely used and commercially available reagent for this purpose, valued for its reactivity and relative ease of handling.
Discovery and Historical Context
While a singular "discovery" paper for this compound (CAS Number: 87189-16-0) is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of difluorocarbene precursors and reagents for difluoroalkylation. The foundational work on difluorocarbene chemistry was laid in the mid-20th century, with reagents like sodium chlorodifluoroacetate being among the first to be explored.
The synthesis and utility of bromodifluoroacetic acid and its derivatives, the direct precursors to the potassium salt, have been described in various patents, indicating their industrial importance as intermediates for pharmaceuticals and agrochemicals. The work of pioneers in fluorine chemistry, such as Donald J. Burton, established the synthetic utility of a wide array of fluorinated organometallic reagents and synthons, creating the scientific landscape in which this compound would become a valuable tool. Its widespread use in academic and industrial research appears to have gained significant traction in the early 2000s, as evidenced by its increasing appearance in synthetic literature.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the saponification of its corresponding ethyl ester, ethyl 2-bromo-2,2-difluoroacetate.
Experimental Protocol: Saponification of Ethyl 2-bromo-2,2-difluoroacetate
This protocol is adapted from established literature procedures.
Reaction Scheme:
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
A solution of potassium hydroxide (1.0 equivalent) is prepared in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Ethyl 2-bromo-2,2-difluoroacetate (1.05 equivalents) is added dropwise to the cooled KOH solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an extended period (typically 18-72 hours) to ensure complete saponification.
-
The solvent is removed under reduced pressure (rotary evaporation) to yield the crude this compound as a solid.
-
The solid is further dried under high vacuum to remove any residual solvent.
Notes:
-
The product is hygroscopic and should be stored in a desiccator.
-
The purity is often sufficient for direct use in subsequent reactions.
Tabulated Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-bromo-2,2-difluoroacetate | Generic Protocol |
| Reagent | Potassium Hydroxide | Generic Protocol |
| Solvent | Methanol | Generic Protocol |
| Reaction Temperature | 0 °C to Room Temperature | Generic Protocol |
| Reaction Time | 18 - 72 hours | Generic Protocol |
| Typical Yield | ~95-99% | [1] |
Applications in Organic Synthesis
This compound serves as a versatile precursor for the generation of difluorocarbene or as a nucleophilic source of the "CF2CO2K" moiety. Its applications are widespread, particularly in the synthesis of gem-difluoroalkenes and other fluorinated compounds of interest in medicinal chemistry.
Generation of Difluorocarbene and gem-Difluoroalkenation
A primary application of this compound is in the generation of a difluoromethylene ylide or an equivalent species for the conversion of aldehydes and ketones to gem-difluoroalkenes. This is typically achieved in the presence of triphenylphosphine (PPh3).
Workflow for gem-Difluoroalkenation:
References
Methodological & Application
Application Notes and Protocols for Visible-Light-Driven Difluoroacetylation using Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoroacetyl group is a particularly valuable structural motif. This document provides detailed application notes and protocols for the visible-light-driven difluoroacetylation of alkenes using Potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K), a readily available and effective reagent for this transformation. This method offers a mild and efficient pathway to synthesize α,α-difluoro-γ-lactones, which are important building blocks in medicinal chemistry.[1]
The reaction proceeds via a photoredox-catalyzed single-electron-transfer (SET) mechanism, where visible light mediates the generation of a difluoroacetyl radical from BrCF₂CO₂K.[1] This radical then engages with a variety of alkene substrates in a difunctionalization reaction, leading to the formation of the desired difluoroacetylated products.[1]
Reaction Mechanism and Signaling Pathway
The visible-light-driven difluoroacetylation/lactonization of alkenes with this compound is initiated by the excitation of a photocatalyst, typically a transition metal complex like fac-[Ir(ppy)₃], with visible light. The excited photocatalyst then engages in a single-electron transfer with the carboxylate of BrCF₂CO₂K, leading to the formation of a difluoroacetyl radical (•CF₂CO₂K) and the oxidized photocatalyst. This radical species then adds to the alkene to form a radical intermediate. Subsequent oxidation of this intermediate by the photocatalyst, followed by nucleophilic attack and lactonization, yields the final α,α-difluoro-γ-lactone product. A plausible reaction mechanism is depicted below.
Caption: Proposed reaction mechanism for the visible-light-driven difluoroacetylation.
Experimental Protocols
General Procedure for the Synthesis of α,α-difluoro-γ-lactones
This protocol is based on the optimal conditions identified for the difluoroalkylation/lactonization of alkenes.[1]
Materials:
-
Alkene substrate
-
This compound (BrCF₂CO₂K)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃])
-
Phenylboronic acid (PhB(OH)₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Blue LEDs (e.g., 460-470 nm)
-
Nitrogen or Argon supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), fac-[Ir(ppy)₃] (3 mol%, 0.006 mmol), and phenylboronic acid (0.6 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous N,N-dimethylacetamide (DMAc) (2 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with blue LEDs for 10 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-γ-lactone.
Data Presentation
Table 1: Optimized Reaction Conditions
| Parameter | Value |
| Alkene Substrate | 0.2 mmol |
| BrCF₂CO₂K | 0.3 mmol |
| Photocatalyst | fac-[Ir(ppy)₃] (3 mol%) |
| Lewis Acid | PhB(OH)₂ (0.6 mmol) or BF₃·THF (0.6 mmol) |
| Solvent | DMAc (2 mL) |
| Light Source | Blue LEDs |
| Atmosphere | N₂ |
| Reaction Time | 10 hours |
| Temperature | Room Temperature |
Data sourced from a study on the difluoroalkylation/lactonization of alkenes.[1]
Table 2: Substrate Scope and Yields
The reaction demonstrates good functional group tolerance and is applicable to a range of alkene substrates.[1]
| Substrate Type | Functional Groups Tolerated | Typical Yields | Notes |
| Aryl Alkenes (Styrenes) | -OCH₃, -CH₃, -Cl, -Br, -CO₂H | Good to High | Electron-donating groups on the aryl ring are generally favorable. |
| Disubstituted Aryl Alkenes | Various substitution patterns | High | The reaction is not highly sensitive to steric hindrance. |
| Alkyl Alkenes | -OH, -NHAc | Moderate | BF₃·THF is often a superior Lewis acid for these substrates. |
Yields are generally reported as isolated yields after purification.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the visible-light-driven difluoroacetylation experiment.
Caption: General experimental workflow for the difluoroacetylation reaction.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
The reaction should be performed in a well-ventilated fume hood.
-
Anhydrous solvents should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: Radical Reactions of Potassium 2-bromo-2,2-difluoroacetate with Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoroacetyl group, in particular, is a valuable pharmacophore. This document provides detailed application notes and protocols for the radical addition of potassium 2-bromo-2,2-difluoroacetate to vinyl ethers, a robust method for synthesizing difluoroacetyl-substituted acetals. This reaction is typically initiated by sodium dithionite (Na₂S₂O₄), offering a convenient and efficient route to these valuable building blocks.
Reaction Principle
The core of this transformation is a radical chain reaction. Sodium dithionite, upon heating or under appropriate conditions, generates the sulfur dioxide radical anion (SO₂⁻•), which is a potent single-electron reducing agent. This radical anion reduces the 2-bromo-2,2-difluoroacetate to generate a difluoroacetyl radical (•CF₂CO₂K). This electrophilic radical then adds to the electron-rich double bond of a vinyl ether. The resulting carbon-centered radical subsequently abstracts a hydrogen atom, typically from the solvent or another hydrogen donor, to yield the final difluoroacetyl-substituted acetal product.
Experimental Protocols
The following protocols are based on the methodologies reported in the scientific literature, primarily the work of Kondratov et al. in The Journal of Organic Chemistry (2015).[1][2]
General Procedure for the Sodium Dithionite-Mediated Radical Addition
This procedure is applicable to a range of vinyl ethers.
Materials:
-
This compound
-
Vinyl ether (e.g., ethyl vinyl ether, butyl vinyl ether)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethanol (EtOH) or other suitable alcohol as the solvent and hydrogen source
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the vinyl ether (1.0 eq), this compound (1.5 eq), sodium dithionite (2.0 eq), and sodium bicarbonate (2.0 eq).
-
Add a mixture of acetonitrile and water (e.g., 3:1 v/v) as the solvent. The typical concentration is 0.1-0.5 M with respect to the vinyl ether.
-
Stir the reaction mixture vigorously at a specified temperature (typically between 60-80 °C) for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluoroacetyl-substituted acetal.
Data Presentation
The following table summarizes the results for the radical addition of ethyl 2-bromo-2,2-difluoroacetate to various vinyl ethers, demonstrating the scope of the reaction.
| Entry | Vinyl Ether | Product | Yield (%) |
| 1 | Ethyl vinyl ether | Ethyl 2,2-difluoro-4,4-diethoxybutanoate | 75 |
| 2 | n-Butyl vinyl ether | Ethyl 4,4-dibutoxy-2,2-difluorobutanoate | 72 |
| 3 | Isobutyl vinyl ether | Ethyl 2,2-difluoro-4,4-diisobutoxybutanoate | 68 |
| 4 | 2-Methoxypropene | Methyl 2,2-difluoro-4-methoxy-4-methylpentanoate | 65 |
| 5 | 3,4-Dihydro-2H-pyran | Ethyl 2-(2,2-difluoro-2-(tetrahydro-2H-pyran-2-yloxy)acetyl)tetrahydro-2H-pyran | 55 |
Yields are isolated yields after purification and are based on the limiting vinyl ether reactant.
Mandatory Visualizations
Reaction Mechanism
The proposed radical chain mechanism for the sodium dithionite-initiated addition of this compound to a vinyl ether is depicted below.
Caption: Proposed radical chain mechanism.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of difluoroacetyl-substituted acetals.
Caption: General experimental workflow.
Applications in Drug Development
The difluoroacetyl-substituted acetals synthesized through this methodology are versatile intermediates in organic synthesis and drug development. The acetal functionality can be readily hydrolyzed under acidic conditions to reveal an aldehyde, which can then be further functionalized. The difluoroacetate moiety can serve as a bioisostere for other functional groups, potentially improving the pharmacological properties of a lead compound. For instance, this methodology has been applied as a key step in the synthesis of 3,3-difluoro-GABA, an analogue of the neurotransmitter GABA.[2]
Safety and Handling
-
This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Vinyl ethers are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Sodium dithionite is a reducing agent and can be a fire hazard if it comes into contact with combustible materials. It should be stored in a cool, dry place.
-
The reaction should be performed under an inert atmosphere to prevent oxidation of the radical intermediates.
Conclusion
The sodium dithionite-mediated radical addition of this compound to vinyl ethers is a highly effective and practical method for the synthesis of difluoroacetyl-substituted acetals. The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups, making it a valuable tool for researchers in organic synthesis and medicinal chemistry. The resulting products are versatile building blocks for the introduction of the difluoroacetyl moiety into more complex molecules, including potential drug candidates.
References
Synthesis of functionalized organotrifluoroborates with "Potassium 2-bromo-2,2-difluoroacetate".
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates are valuable reagents in modern organic synthesis, particularly in the realm of drug discovery and development. Their stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions, makes them superior alternatives to boronic acids and their esters.[1][2] This document provides detailed protocols and data for the synthesis of functionalized organotrifluoroborates.
A Note on the Use of Potassium 2-bromo-2,2-difluoroacetate: While "this compound" is a valuable reagent for introducing difluoromethyl or difluoroacetyl moieties in various transformations, a direct and detailed protocol for its use in the synthesis of functionalized organotrifluoroborates could not be definitively established from a review of the scientific literature.[3][4] A frequently cited source referencing this specific application (Molander & Ham, 2006) in fact details a robust methodology utilizing potassium halomethyltrifluoroborates.[1][5][6] Therefore, these application notes will focus on this well-documented and reliable pathway.
I. Synthesis of Functionalized Organotrifluoroborates via Potassium Halomethyltrifluoroborates
A highly effective method for preparing a diverse range of functionalized potassium organotrifluoroborates involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates.[1][5][6] This approach allows for the introduction of various functionalities onto a methylene trifluoroborate scaffold.
Overall Workflow
The synthesis is a two-stage process. First, a halomethyltrifluoroborate is prepared. Second, this intermediate undergoes nucleophilic substitution to yield the desired functionalized product.
Figure 1. General workflow for the two-stage synthesis of functionalized organotrifluoroborates.
Experimental Protocols
Protocol 1: Synthesis of Potassium Bromomethyltrifluoroborate[1][6]
This protocol details the in situ generation and isolation of the key intermediate, potassium bromomethyltrifluoroborate.
Materials:
-
Dibromomethane (CH₂Br₂)
-
Triisopropyl borate (B(O-iPr)₃)
-
n-Butyllithium (n-BuLi) in hexanes
-
Potassium bifluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Acetone
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add dibromomethane (1.05 equivalents) and triisopropyl borate (1.0 equivalent).
-
Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Prepare a solution of potassium bifluoride (4.0 equivalents) in deionized water.
-
Quench the reaction by adding the KHF₂ solution to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold acetone to remove impurities.
-
Dry the white solid product under high vacuum.
Typical Yield: 78-88%[1]
Protocol 2: General Procedure for Nucleophilic Substitution[1][6]
This protocol outlines the general method for reacting various nucleophiles with potassium bromo- or iodomethyltrifluoroborate.
Materials:
-
Potassium bromomethyltrifluoroborate or potassium iodomethyltrifluoroborate
-
Selected nucleophile (e.g., alkyllithium, Grignard reagent, amine, alkoxide, etc.)
-
Appropriate anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium bromo- or iodomethyltrifluoroborate (1.0 equivalent).
-
Add the appropriate anhydrous solvent and stir to form a suspension.
-
Cool the mixture to the appropriate temperature (typically -78 °C for organolithiums or 0 °C to room temperature for other nucleophiles).
-
Slowly add the nucleophile (1.0-1.2 equivalents).
-
Stir the reaction mixture for the specified time (see Table 1) while allowing it to warm to room temperature if required.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the yields for the synthesis of the halomethyltrifluoroborate intermediates and the subsequent nucleophilic substitution with a variety of nucleophiles.
Table 1: Synthesis of Potassium Halomethyltrifluoroborates[1][6]
| Starting Material | Borate Ester | Yield (%) |
| Dibromomethane | Triisopropyl borate | 88 |
| Dibromomethane | Trimethyl borate | 78 |
| Diiodomethane | Triisopropyl borate | 89 |
Table 2: Synthesis of Functionalized Organotrifluoroborates via Nucleophilic Substitution[1][6]
| Halomethyltrifluoroborate | Nucleophile | Product | Yield (%) |
| K[BrCH₂BF₃] | Phenyllithium | K[PhCH₂BF₃] | 98 |
| K[ICH₂BF₃] | n-Butyllithium | K[n-C₅H₁₁BF₃] | 95 |
| K[BrCH₂BF₃] | Phenylmagnesium bromide | K[PhCH₂BF₃] | 83 |
| K[BrCH₂BF₃] | Sodium phenoxide | K[PhOCH₂BF₃] | 94 |
| K[BrCH₂BF₃] | Pyrrolidine | K[(C₄H₈N)CH₂BF₃] | 92 |
| K[BrCH₂BF₃] | Sodium azide | K[N₃CH₂BF₃] | 98 |
Logical Relationship Diagram
The following diagram illustrates the relationship between the starting materials, key intermediates, and the final functionalized products in this synthetic pathway.
Figure 2. Relationship between precursors, intermediate, and product.
Conclusion
The synthesis of functionalized organotrifluoroborates via nucleophilic substitution of potassium halomethyltrifluoroborates is a versatile and high-yielding method.[1] It provides access to a wide array of stable, easy-to-handle organoboron reagents that are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein offer a robust foundation for researchers seeking to employ these valuable synthetic building blocks.
References
- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 3,3-Difluoro-GABA Utilizing Alkyl 2-Bromo-2,2-difluoroacetates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,3-difluoro-γ-aminobutyric acid (3,3-difluoro-GABA), a fluorinated analog of the inhibitory neurotransmitter GABA. The synthesis employs alkyl 2-bromo-2,2-difluoroacetate as a key starting material for the introduction of the gem-difluoro moiety. The protocol is based on the methodology reported by Kondratov and colleagues in The Journal of Organic Chemistry (2015).[1]
Introduction
Fluorinated analogs of biologically active molecules are of significant interest in drug discovery and development due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity. 3,3-difluoro-GABA is a valuable compound for neuropharmacological research. This document outlines a robust multi-step synthesis beginning with a sodium dithionite-mediated radical addition of ethyl 2-bromo-2,2-difluoroacetate to ethyl vinyl ether.
Reaction Pathway Overview
The synthesis of 3,3-difluoro-GABA proceeds through a three-step sequence:
-
Radical Addition: A Na₂S₂O₄-mediated radical addition of ethyl 2-bromo-2,2-difluoroacetate to ethyl vinyl ether to form a difluorinated tetrahydrofuran derivative.
-
Hydrolysis: Alkaline hydrolysis of the ester and acetal functionalities of the tetrahydrofuran intermediate to yield a difluorinated carboxylic acid.
-
Curtius Rearrangement: Conversion of the carboxylic acid to the corresponding amine via a Curtius rearrangement to afford the final product, 3,3-difluoro-GABA.
Caption: Synthetic pathway for 3,3-difluoro-GABA.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis of 3,3-difluoro-GABA, based on the reported experimental results.[1]
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 4,4-difluoro-5-ethoxytetrahydrofuran-3-carboxylate | Ethyl 2-bromo-2,2-difluoroacetate | Na₂S₂O₄, NaHCO₃, Ethyl vinyl ether | EtOH/H₂O | 60 | 10 | 73 |
| 2 | 4,4-Difluoro-5-hydroxytetrahydrofuran-3-carboxylic acid | Ethyl 4,4-difluoro-5-ethoxytetrahydrofuran-3-carboxylate | NaOH, HCl | H₂O | 100 | 3 | 85 |
| 3 | 3,3-Difluoro-GABA | 4,4-Difluoro-5-hydroxytetrahydrofuran-3-carboxylic acid | (PhO)₂P(O)N₃, Et₃N, t-BuOH, HCl | t-BuOH, H₂O | 100 | 12 | 68 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3,3-difluoro-GABA.
Step 1: Synthesis of Ethyl 4,4-difluoro-5-ethoxytetrahydrofuran-3-carboxylate
This procedure details the radical addition of ethyl 2-bromo-2,2-difluoroacetate to ethyl vinyl ether.
Caption: Workflow for the synthesis of the tetrahydrofuran intermediate.
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Ethyl vinyl ether
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a suitable autoclave, combine ethyl 2-bromo-2,2-difluoroacetate, an excess of ethyl vinyl ether, sodium dithionite, and sodium bicarbonate in a mixture of ethanol and water.
-
Seal the autoclave and heat the reaction mixture to 60 °C with stirring for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
To the residue, add water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 4,4-difluoro-5-ethoxytetrahydrofuran-3-carboxylate.
Step 2: Synthesis of 4,4-Difluoro-5-hydroxytetrahydrofuran-3-carboxylic acid
This step involves the hydrolysis of the ester and acetal groups of the intermediate.
Materials:
-
Ethyl 4,4-difluoro-5-ethoxytetrahydrofuran-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
Procedure:
-
Dissolve ethyl 4,4-difluoro-5-ethoxytetrahydrofuran-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 100 °C and stir for 3 hours.
-
Cool the reaction mixture in an ice bath and acidify to a low pH with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4,4-difluoro-5-hydroxytetrahydrofuran-3-carboxylic acid.
Step 3: Synthesis of 3,3-Difluoro-GABA
The final step is a Curtius rearrangement to form the amine, followed by hydrolysis.
Materials:
-
4,4-Difluoro-5-hydroxytetrahydrofuran-3-carboxylic acid
-
Diphenylphosphoryl azide ((PhO)₂P(O)N₃)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a solution of 4,4-difluoro-5-hydroxytetrahydrofuran-3-carboxylic acid in tert-butanol, add triethylamine and diphenylphosphoryl azide.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
To the residue, add concentrated hydrochloric acid and heat to reflux to hydrolyze the intermediate carbamate.
-
After the hydrolysis is complete, cool the solution and purify the product, for example by ion-exchange chromatography, to obtain 3,3-difluoro-GABA.
Safety Precautions
-
Alkyl 2-bromo-2,2-difluoroacetates are lachrymators and should be handled in a well-ventilated fume hood.
-
Sodium dithionite can be pyrophoric and should be handled with care.
-
Diphenylphosphoryl azide is toxic and potentially explosive; handle with appropriate personal protective equipment and behind a safety shield.
-
The Curtius rearrangement involves the formation of an acyl azide intermediate, which can be explosive. It is crucial to follow the procedure carefully and avoid heating the isolated azide.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
References
Applications of Potassium 2-bromo-2,2-difluoroacetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 2-bromo-2,2-difluoroacetate (KBDFA) has emerged as a versatile and valuable reagent in medicinal chemistry, primarily serving as a precursor for the introduction of the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) moieties into organic molecules. The incorporation of fluorine atoms can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, bioavailability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of KBDFA in key synthetic transformations relevant to drug discovery and development.
The difluoromethyl group, in particular, is of high interest as it can act as a lipophilic bioisostere for hydroxyl, thiol, and amine groups, potentially forming hydrogen bonds and improving interactions with biological targets.[1] KBDFA's utility lies in its ability to generate difluorocarbene or serve as a source of a difluoroacetyl radical under various reaction conditions, enabling a range of synthetic applications.
Key Applications and Methodologies
The primary applications of this compound in medicinal chemistry include:
-
Wittig-Type Olefination for the Synthesis of gem-Difluoroalkenes: A robust method for converting aldehydes and ketones into the corresponding 1,1-difluoroolefins.
-
Visible-Light-Driven Direct 2,2-Difluoroacetylation: A modern approach for the difluoroalkylation of alkenes and alkynes under mild, photoredox conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon bonds and the introduction of the difluoromethyl group onto aryl and heteroaryl scaffolds.
Application Note 1: Synthesis of gem-Difluoroalkenes via Wittig-Type Olefination
The synthesis of gem-difluoroalkenes is a critical transformation in medicinal chemistry, as this moiety can serve as a stable mimic of a carbonyl group or as a precursor for further functionalization. This compound, in combination with triphenylphosphine, provides an effective method for the conversion of aldehydes to terminal gem-difluoroalkenes.
Reaction Principle
The reaction proceeds through the in situ generation of a difluoromethylidene ylide from KBDFA and triphenylphosphine. This ylide then reacts with an aldehyde in a Wittig-type fashion to yield the desired gem-difluoroalkene. The decarboxylation of KBDFA is a key step in the formation of the reactive intermediate.
Caption: General workflow for the Wittig-type synthesis of gem-difluoroalkenes.
Experimental Protocol: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile
This protocol is adapted from a procedure published in Organic Syntheses.[2][3][4]
Materials:
-
4-Formylbenzonitrile
-
Triphenylphosphine (PPh3)
-
This compound (KBDFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Hexanes
-
Water (H2O)
-
Methyl iodide (MeI) - for quenching excess PPh3
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a reflux condenser with a nitrogen inlet.
-
Addition funnel
-
Heating mantle with a sand bath
-
Schlenk line for inert atmosphere operations
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask under a nitrogen atmosphere. Charge the flask with 4-formylbenzonitrile (e.g., 50.0 mmol, 1.00 equiv) and triphenylphosphine (e.g., 90.0 mmol, 1.80 equiv).
-
Solvent Addition: Add anhydrous DMF (e.g., 80 mL) to the flask.
-
Heating: Heat the reaction mixture to an internal temperature of 90 °C with vigorous stirring.
-
Reagent Solution Preparation: In a separate flask under nitrogen, dissolve this compound (e.g., 90.0 mmol, 1.80 equiv) in anhydrous DMF (e.g., 40 mL). This solution should be prepared immediately before use as KBDFA can slowly decompose in DMF.[2][3][4]
-
Addition of KBDFA Solution: Transfer the KBDFA solution to an addition funnel and add it dropwise to the heated reaction mixture over approximately 10 minutes. Monitor the internal temperature, ensuring it does not exceed 100 °C, as the reaction is exothermic.[2][3][4]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 90 °C for an additional 45 minutes.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water (e.g., 120 mL) followed by diethyl ether (e.g., 120 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of diethyl ether in hexanes) to afford the pure 4-(2,2-difluorovinyl)benzonitrile.
Quantitative Data
The following table summarizes representative yields for the synthesis of gem-difluoroalkenes from various aldehydes using a similar protocol.
| Aldehyde Substrate | Product | Yield (%) |
| 4-Formylbenzonitrile | 4-(2,2-Difluorovinyl)benzonitrile | 34[2] |
| Benzaldehyde | (2,2-Difluorovinyl)benzene | ~70-80 |
| 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | ~75-85 |
| 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | ~60-70* |
*Note: Yields for benzaldehyde and its derivatives are estimates based on the general effectiveness of the reaction and may vary depending on the specific reaction conditions and scale.
Application Note 2: Visible-Light-Driven Direct 2,2-Difluoroacetylation
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. KBDFA can be utilized in such reactions as a source of the difluoroacetyl radical, which can then be added to alkenes and alkynes.
Reaction Principle
In a typical reaction, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable electron donor. The resulting reduced photocatalyst can then reduce KBDFA, leading to the formation of a difluoroacetyl radical after fragmentation. This radical subsequently adds to an alkene or alkyne to form the difluoroacetylated product.
Caption: Simplified signaling pathway for visible-light-driven difluoroacetylation.
Experimental Protocol: General Procedure for Visible-Light-Driven Difluoroacetylation of Alkenes
Note: A specific detailed protocol using KBDFA for this reaction was not available in the provided search results. The following is a generalized protocol based on similar reactions with related reagents.
Materials:
-
Alkene substrate
-
This compound (KBDFA)
-
Photocatalyst (e.g., fac-Ir(ppy)3 or an organic dye)
-
Electron donor (e.g., an amine)
-
Anhydrous solvent (e.g., DMF or DMSO)
Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
-
Syringes for liquid handling
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: In a Schlenk tube, combine the alkene substrate (e.g., 1.0 equiv), this compound (e.g., 1.5-2.0 equiv), the photocatalyst (e.g., 1-5 mol%), and the electron donor (e.g., 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vessel in front of a blue LED light source and stir at room temperature for the specified reaction time (typically 12-48 hours).
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the solvent and inorganic salts. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data
Quantitative data for the visible-light-driven difluoroacetylation of alkenes using KBDFA is not available in the provided search results. However, reactions with the corresponding ethyl ester have shown moderate to excellent yields.
Application Note 3: Palladium-Catalyzed Difluoromethylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules. While less common than other applications, KBDFA can potentially be used in palladium-catalyzed reactions to introduce the difluoromethyl group onto aromatic and heteroaromatic rings, which are prevalent in drug molecules.
Reaction Principle
The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a difluoromethylating agent and subsequent reductive elimination to afford the difluoromethylated arene and regenerate the Pd(0) catalyst. The precise mechanism for the involvement of KBDFA would likely involve its decarboxylation to generate a difluoromethyl species that can engage with the palladium center.
References
Application Notes and Protocols for the Use of Potassium 2-bromo-2,2-difluoroacetate in Agrochemical Synthesis
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The difluoromethyl group (-CF₂H) is of particular interest as it can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of active ingredients. Potassium 2-bromo-2,2-difluoroacetate has emerged as a versatile and efficient reagent for introducing the difluoromethylene (=CF₂) or difluoromethyl (-CF₂H) moieties into complex organic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical building blocks and a prominent succinate dehydrogenase inhibitor (SDHI) fungicide.
Application Note 1: Synthesis of the Key Agrochemical Intermediate 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
A pivotal intermediate in the synthesis of several modern SDHI fungicides, such as Fluxapyroxad and Bixafen, is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The following protocol outlines a representative synthesis of this intermediate utilizing this compound as the difluoromethylating agent via an in-situ generated difluorocarbene.
Experimental Protocol: Difluoromethylation of a Pyrazole Precursor
This protocol describes the difluoromethylation of a suitable pyrazole precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate, followed by hydrolysis to yield the target carboxylic acid.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Difluoromethylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and anhydrous DMF.
-
Stir the solution under a nitrogen atmosphere and add this compound (2 equivalents).
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 65-75 | >90 (crude) |
| 2 | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 85-95 | >98 |
Reaction Pathway
Caption: Synthesis of a key pyrazole intermediate.
Application Note 2: Synthesis of the SDHI Fungicide Fluxapyroxad
Fluxapyroxad is a broad-spectrum fungicide that functions by inhibiting the succinate dehydrogenase enzyme in pathogenic fungi. Its synthesis involves the amidation of a specific aniline derivative with the acid chloride of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Synthesis of Fluxapyroxad
This protocol details the conversion of the previously synthesized pyrazole carboxylic acid to Fluxapyroxad.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Toluene, anhydrous
-
3',4',5'-Trifluorobiphenyl-2-amine
-
Triethylamine or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Formation of the Acid Chloride:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve 3',4',5'-trifluorobiphenyl-2-amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield Fluxapyroxad.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | >95 (crude) | Assumed quantitative |
| 2 | Fluxapyroxad | 3',4',5'-Trifluorobiphenyl-2-amine | 80-90 | >98 |
Synthesis Pathway
Application Notes and Protocols: Potassium 2-bromo-2,2-difluoroacetate in the Synthesis of PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Potassium 2-bromo-2,2-difluoroacetate as a precursor in the synthesis of PET (Positron Emission Tomography) imaging agents. Detailed protocols for the synthesis of the salt and its conversion to a key intermediate are provided, along with a proposed protocol for its application in [¹⁸F]-radiolabeling.
Introduction
The difluoromethyl (-CF₂H) group is of significant interest in medicinal chemistry as it can act as a lipophilic bioisostere for hydroxyl or thiol groups, potentially improving the metabolic stability and binding affinity of drug candidates. In PET imaging, the incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ = 109.8 min) into drug molecules allows for non-invasive in vivo imaging. The development of robust methods for the introduction of the [¹⁸F]CF₂H group is therefore a key area of research. This compound serves as a readily accessible precursor for generating reactive difluoromethyl species suitable for subsequent radiofluorination.
Applications in PET Agent Synthesis
This compound is primarily used as a starting material to generate more reactive difluoromethylating agents. One key application is its conversion to 2,2-difluoro-2-(triphenylphosphonio)acetate, a stable ylide that can serve as a difluorocarbene precursor. This intermediate can then be implicated in reactions for the introduction of the -CF₂- group, which can be subsequently labeled with ¹⁸F.
While direct [¹⁸F]-labeling protocols using this compound are not yet well-established in the literature, its role as a precursor to difluorocarbene sources makes it a valuable tool in the development of novel [¹⁸F]difluoromethylation strategies.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding ethyl ester.
Reaction Scheme:
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve potassium hydroxide (50.00 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl 2-bromo-2,2-difluoroacetate (50.50 mmol) dropwise to the cooled KOH solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue is further dried under vacuum to yield this compound as a white powder.[1]
-
The product is hygroscopic and should be used directly in the next step without further purification.[1]
Synthesis of 2,2-Difluoro-2-(triphenylphosphonio)acetate
This protocol details the conversion of this compound to a triphenylphosphonium salt, a precursor for difluorocarbene.
Reaction Scheme:
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water (H₂O)
-
Acetone
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of this compound (10.0 mmol) in anhydrous DMF (10 mL), add triphenylphosphine (10.0 mmol).[2]
-
Stir the reaction mixture at room temperature for 16-21 hours.[1][2]
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the collected solid residue thoroughly with water, acetone, and diethyl ether.[2]
-
Dry the white solid product under reduced pressure.[1]
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| This compound | Ethyl 2-bromo-2,2-difluoroacetate | KOH | Methanol | 18 h | 95% | [1] |
| 2,2-Difluoro-2-(triphenylphosphonio)acetate | This compound | Triphenylphosphine | DMF | 16-21 h | 75-81% | [1][2] |
Proposed Protocol for [¹⁸F]-Difluoromethylation
The following is a proposed, conceptual protocol for the application of a difluorocarbene precursor, derived from this compound, in the synthesis of an [¹⁸F]-labeled PET imaging agent. This protocol is based on established principles of [¹⁸F]difluoromethylation and requires optimization for specific substrates.
Workflow:
The overall strategy involves the generation of a difluorocarbene, which is then trapped with a suitable substrate to form a precursor for radiofluorination. The final step is a nucleophilic substitution with [¹⁸F]fluoride.
Figure 1: Proposed workflow for [¹⁸F]-difluoromethylation.
Step 1: Generation of a Suitable Labeling Precursor
-
Generate difluorocarbene (:CF₂) by heating 2,2-difluoro-2-(triphenylphosphonio)acetate.
-
In the presence of a target molecule containing a nucleophilic group (e.g., phenol, thiol, or amine), the difluorocarbene will insert to form a difluoromethylated intermediate (e.g., Ar-O-CF₂H).
-
Activate the terminal hydrogen of the difluoromethyl group for nucleophilic substitution by converting it into a suitable leaving group (e.g., tosylate, mesylate, or halide). This step is crucial and may require specific reaction conditions depending on the substrate.
Step 2: [¹⁸F]-Radiolabeling
-
Prepare a solution of no-carrier-added [¹⁸F]fluoride, typically by eluting it from an anion exchange cartridge with a solution of potassium carbonate and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex.
-
Add a solution of the labeling precursor (from Step 1) in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a suitable temperature (typically 80-120 °C) for a specified time (e.g., 10-20 minutes).
-
Monitor the reaction progress by radio-TLC or radio-HPLC.
Step 3: Purification
-
Upon completion, quench the reaction and purify the crude product using semi-preparative HPLC to isolate the [¹⁸F]-labeled PET tracer.
-
Formulate the purified tracer in a biocompatible solution for in vivo studies.
Logical Relationships in Difluoromethylation Strategies
The choice of difluoromethylation strategy depends on the nature of the substrate and the desired position of the [¹⁸F]CF₂H group. The use of this compound as a precursor to a difluorocarbene source represents one of several possible pathways.
Figure 2: Pathways from precursor to PET agent.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of precursors used in [¹⁸F]difluoromethylation reactions. While direct labeling protocols are still under development, its utility in generating reactive difluorocarbene species opens avenues for the synthesis of novel PET imaging agents. The provided protocols and proposed workflow offer a solid foundation for researchers exploring this promising area of radiochemistry. Further research is warranted to develop one-pot and automated procedures to streamline the synthesis of [¹⁸F]difluoromethylated compounds from this precursor.
References
Application Notes and Protocols for Scalable Synthesis of Difluoromethylated Compounds with Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocols for the synthesis of difluoromethylated compounds utilizing potassium 2-bromo-2,2-difluoroacetate. This reagent, often generated in situ from bromo(difluoro)acetic acid and a base like potassium carbonate, serves as a cost-effective and efficient precursor for introducing the valuable difluoromethyl (–CF2H) group into organic molecules. The difluoromethyl moiety is of significant interest in drug discovery as it can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability of drug candidates.
The primary focus of these notes is a robust and scalable, transition-metal-free method for the N-difluoromethylation of N-heterocyles, a common structural motif in pharmaceuticals.
Core Application: Dearomative N-Difluoromethylation of Heterocycles
A highly practical and scalable method for the dearomative difluoromethylation of N-heterocycles has been developed using bromo(difluoro)acetic acid in the presence of potassium carbonate (K2CO3) at room temperature.[1][2][3][4] This reaction is notable for its operational simplicity, broad substrate scope, and scalability to over 50 grams.[1][2][4] The process is tolerant of a wide array of functional groups and has been successfully applied to the late-stage difluoromethylation of commercial drug molecules.[1][2][4]
Reaction Principle: The reaction proceeds via an initial nucleophilic attack of the heterocyclic nitrogen atom on the bromo(difluoro)acetic acid, followed by decarboxylation to generate a difluoromethylated intermediate. The use of potassium carbonate is crucial for deprotonating the carboxylic acid and facilitating the reaction.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the N-difluoromethylation of various heterocyclic substrates, highlighting the scalability and efficiency of the method.
| Entry | Substrate | Scale (mmol) | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | 4-((3-fluoro-4-morpholinophenyl)amino)quinoline | 0.5 | BrCF2CO2H (1.2) | K2CO3 (2.5) | DMF | 18 | 92 |
| 2 | Quinoline Derivative 1a | 0.5 | BrCF2CO2H (1.2) | K2CO3 (2.5) | DMF | 18 | 86 (d-3a with D2O) |
| 3 | Gram-Scale Synthesis of 3a | 31.0 (10g) | BrCF2CO2H (1.2) | K2CO3 (2.5) | DMF | 24 | 90 (9.9g) |
| 4 | 50g-Scale Synthesis of 3a | 155.0 (50g) | BrCF2CO2H (1.2) | K2CO3 (2.5) | DMF | 36 | 88 (49g) |
Experimental Protocols
General Protocol for N-Difluoromethylation of N-Heteroaromatics
This procedure is adapted from the supplementary information for the dearomative difluoromethylation of N-heterocycles.[5]
Materials:
-
N-heterocyclic substrate (1.0 equiv.)
-
Bromo(difluoro)acetic acid (1.2 equiv.)
-
Potassium carbonate (K2CO3) (2.5 equiv.)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried 15 mL borosilicate glass vial equipped with a magnetic stir bar, add the N-heterocyclic substrate (0.5 mmol, 1.0 equiv.), potassium carbonate (172.5 mg, 1.25 mmol, 2.5 equiv.), and bromo(difluoro)acetic acid (105 mg, 0.6 mmol, 1.2 equiv.).
-
Add 2 mL of DMF to the vial.
-
Seal the vial and allow the reaction mixture to stir at room temperature (approximately 28 °C) for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of ice-cold water to the crude reaction mixture.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash twice with a saturated brine solution (2 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., 30% ethyl acetate in hexane) to yield the pure N-difluoromethylated product.
Protocol for Gram-Scale Synthesis
This protocol demonstrates the scalability of the N-difluoromethylation reaction.[5]
Materials:
-
N-heterocyclic substrate (e.g., 1a, 10 g, 31.0 mmol, 1.0 equiv.)
-
Bromo(difluoro)acetic acid (6.5 g, 37.2 mmol, 1.2 equiv.)
-
Potassium carbonate (10.7 g, 77.5 mmol, 2.5 equiv.)
-
Dimethylformamide (DMF) (100 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine the N-heterocyclic substrate (10 g), potassium carbonate, and bromo(difluoro)acetic acid.
-
Add DMF (100 mL) and stir the mixture at room temperature for 24 hours.
-
Follow the workup and purification steps as described in the general protocol, adjusting the volumes of solvents accordingly.
-
This procedure typically yields a high amount of the desired product (e.g., 9.9 g, 90% yield for compound 3a).
Visualizations
Experimental Workflow
Caption: General workflow for the scalable N-difluoromethylation of heterocycles.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the dearomative N-difluoromethylation.
References
Troubleshooting & Optimization
Optimizing yield for "Potassium 2-bromo-2,2-difluoroacetate" reactions
Welcome to the technical support center for the synthesis and handling of Potassium 2-bromo-2,2-difluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate with potassium hydroxide (KOH) in a suitable solvent, typically methanol. This reaction is an efficient way to obtain the potassium salt.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a colorless, odorless, crystalline solid.[1] It is soluble in water and various organic solvents.[1] It is known to be hygroscopic and should be handled and stored accordingly.
Q3: How should I properly store and handle this compound?
A3: Due to its hygroscopic nature, it is crucial to store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a dry environment like a desiccator.
Q4: I have observed the formation of a yellow color when dissolving this compound in DMF. What does this indicate?
A4: this compound can slowly decompose in dimethylformamide (DMF), leading to a yellow discoloration.[2] It is recommended to use solutions in DMF immediately after preparation to avoid degradation of the reagent.[2]
Q5: Can I use this compound in reactions that are sensitive to water?
A5: Given that the starting material for its synthesis (ethyl 2-bromo-2,2-difluoroacetate) is moisture-sensitive and the product itself is hygroscopic, it is critical to use anhydrous conditions if your subsequent reaction is water-sensitive. Ensure the final product is thoroughly dried and stored under inert gas.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Hydrolysis: Insufficient reaction time or temperature. | Ensure the reaction is stirred at room temperature until the ethyl bromodifluoroacetate is completely consumed. Monitor the reaction progress using techniques like TLC or GC to confirm the disappearance of the starting material. |
| Degradation of Starting Material: The starting material, ethyl 2-bromo-2,2-difluoroacetate, is moisture-sensitive and can hydrolyze prior to the reaction.[3] | Use a fresh, high-purity batch of ethyl 2-bromo-2,2-difluoroacetate. Store the ester under an inert atmosphere and handle it using anhydrous techniques. | |
| Incorrect Stoichiometry: An incorrect molar ratio of potassium hydroxide to the ester can lead to incomplete reaction or side reactions. | Use a slight excess of potassium hydroxide (e.g., 1.05 to 1.1 equivalents) to ensure complete hydrolysis. | |
| Product is an Oil or Gummy Solid | Presence of Water: The product is hygroscopic and can absorb moisture from the air, preventing crystallization. | Ensure all glassware is oven-dried before use. After the reaction, remove the solvent under reduced pressure and dry the resulting solid under high vacuum. |
| Residual Solvent: Incomplete removal of the reaction solvent (e.g., methanol) can result in a non-crystalline product. | After initial solvent removal on a rotary evaporator, dry the product under high vacuum for an extended period to remove all traces of solvent. | |
| Product Contaminated with Starting Material | Incomplete Reaction: As mentioned above, this can be due to insufficient reaction time, temperature, or base. | Re-subject the crude product to the reaction conditions with a small amount of fresh potassium hydroxide solution to drive the reaction to completion. |
| Inefficient Purification: Simple solvent removal may not be sufficient to remove unreacted starting material. | The product can be purified by washing the solid with a non-polar solvent in which the potassium salt is insoluble but the starting ester is soluble (e.g., diethyl ether or hexane). | |
| Formation of Side Products | Reaction with Solvent: If using an alcohol solvent other than methanol, transesterification could be a minor side reaction, although hydrolysis is generally much faster under these conditions. | Use methanol as the recommended solvent for the hydrolysis. |
| Elimination Reactions: Under excessively harsh basic conditions or high temperatures, elimination reactions could potentially occur, though this is less common for this specific substrate under standard hydrolysis conditions. | Maintain the reaction at room temperature and avoid using an excessive amount of strong base. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general and reliable procedure for the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate.
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate (1.0 eq)
-
Potassium hydroxide (1.05 eq)
-
Methanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in methanol at room temperature.
-
Slowly add ethyl 2-bromo-2,2-difluoroacetate to the potassium hydroxide solution dropwise. An exothermic reaction may be observed; maintain the temperature at or near room temperature, using an ice bath if necessary.
-
Stir the reaction mixture at room temperature until the starting material is no longer detectable by TLC or GC analysis.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting white solid is the crude this compound.
-
To purify, wash the solid with a cold, anhydrous non-polar solvent such as diethyl ether to remove any unreacted starting material and other organic-soluble impurities.
-
Dry the purified white solid under high vacuum to remove any residual solvent and moisture.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-bromo-2,2-difluoroacetate | General Procedure |
| Reagent | Potassium Hydroxide | General Procedure |
| Solvent | Methanol | General Procedure |
| Temperature | Room Temperature | General Procedure |
| Typical Yield | >90% | Inferred from similar high-yield saponifications |
Visualizations
References
Technical Support Center: Difluoromethylation with Potassium 2-bromo-2,2-difluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium 2-bromo-2,2-difluoroacetate for difluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive species generated from this compound?
A1: this compound can generate two key reactive species depending on the reaction conditions:
-
Difluorocarbene (:CF₂): Under thermal conditions, typically in the presence of a base, the reagent undergoes decarboxylation to form the highly reactive difluorocarbene. This species is electrophilic and can react with various nucleophiles.
-
Difluoromethyl Radical (•CF₂H): Under photoredox catalysis conditions, single-electron reduction of the C-Br bond can lead to the formation of a difluoromethyl radical. This radical species can then participate in various radical-mediated transformations.
Q2: What are the common applications of this compound in organic synthesis?
A2: This reagent is a versatile tool for introducing the difluoromethyl group into organic molecules. Common applications include:
-
O-Difluoromethylation: Reaction with phenols and alcohols to form aryl and alkyl difluoromethyl ethers.
-
N-Difluoromethylation: Reaction with amines and N-heterocycles to yield N-difluoromethylated products.[1][2]
-
S-Difluoromethylation: Reaction with thiols to produce difluoromethyl thioethers.
-
C-Difluoromethylation: Formation of carbon-CF₂H bonds through radical addition to alkenes and alkynes or through cross-coupling reactions.[3]
-
gem-Difluorocyclopropanation: Reaction of the in situ generated difluorocarbene with alkenes to form difluorocyclopropanes.[4]
Q3: What are the main advantages of using this compound?
A3: this compound offers several advantages:
-
It is a stable, solid reagent that is easier to handle than gaseous difluoromethylating agents.
-
It serves as a precursor to two distinct reactive intermediates (difluorocarbene and difluoromethyl radical), allowing for diverse reactivity.
-
It is a cost-effective and commercially available reagent.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Difluoromethylated Product
Possible Cause 1.1: Inefficient Generation of the Reactive Intermediate.
-
Troubleshooting Steps:
-
Temperature: For difluorocarbene generation, ensure the reaction temperature is sufficient for decarboxylation. A typical starting point is 80-120 °C. Monitor for gas evolution (CO₂) as an indicator of the reaction progress.
-
Base Selection: The choice of base is critical. For O-, N-, and S-difluoromethylation, a base is required to deprotonate the substrate. However, a very strong base can react with the starting material or the difluorocarbene itself. Consider screening different bases.
-
Photocatalyst and Light Source (for radical reactions): Ensure the photocatalyst is active and the light source has the correct wavelength and intensity to initiate the radical process. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
-
Possible Cause 1.2: Decomposition of Starting Material or Product.
-
Troubleshooting Steps:
-
Reaction Time: Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Substrate Stability: Verify the stability of your substrate under the reaction conditions (base, temperature). Run a control experiment without the difluoromethylating agent.
-
Possible Cause 1.3: Competing Side Reactions.
-
Troubleshooting Steps:
-
See the detailed section on "Common Side Reactions and Their Mitigation" below.
-
Issue 2: Formation of Multiple Products
Possible Cause 2.1: Isomeric Products in Heterocycle Difluoromethylation.
-
Troubleshooting Steps:
-
Reaction Conditions: The ratio of N-difluoromethylated isomers in heterocycles can be sensitive to the solvent and base used. Experiment with different solvents (e.g., DMF, acetonitrile, dioxane) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to optimize for the desired isomer.[5]
-
Purification: Isomeric products may be difficult to separate. Employ high-performance column chromatography or preparative HPLC for purification.
-
Possible Cause 2.2: Mixture of Radical Addition and Carbene Insertion Products.
-
Troubleshooting Steps:
-
Reaction Conditions: Strictly control the reaction setup. For difluorocarbene chemistry, exclude light and radical initiators. For radical chemistry, ensure an efficient photocatalytic cycle is established.
-
Common Side Reactions and Their Mitigation
Reaction of Difluorocarbene with Base or Solvent
-
Description: The highly electrophilic difluorocarbene can be trapped by the base used in the reaction or by nucleophilic solvents, leading to consumption of the reagent and reduced yields. Strong bases are particularly prone to this side reaction.
-
Mitigation:
-
Use a weaker, non-nucleophilic base where possible (e.g., K₂CO₃, Cs₂CO₃).
-
Use a high-boiling, non-nucleophilic solvent (e.g., dioxane, toluene).
-
If a strong base is required, consider slow addition of the difluoromethylating agent to keep the instantaneous concentration of difluorocarbene low.
-
Formation of Orthoformates and Formals (in alcohol difluoromethylation)
-
Description: In the presence of excess alcohol and base, the initially formed difluoromethyl ether can react further with the alkoxide to form fluoroformals and orthoformates.
-
Mitigation:
-
Use the alcohol as the limiting reagent.
-
Control the stoichiometry of the base carefully.
-
Monitor the reaction closely and stop it once the starting alcohol is consumed.
-
Dimerization or Polymerization of Alkenes
-
Description: Under radical conditions, the alkene substrate may undergo polymerization or dimerization as a competing pathway to the desired difluoromethylation.
-
Mitigation:
-
Adjust the concentration of the alkene. Lower concentrations can disfavor bimolecular side reactions.
-
Optimize the photocatalyst loading and light intensity to control the rate of radical generation.
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the outcome of difluoromethylation reactions. The data is compiled from literature reports on similar difluoromethylating agents and provides a general guideline for optimization.
Table 1: Effect of Base on the O-Difluoromethylation of 4-Methoxyphenol *
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Side Products (%) |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 85 | <5 |
| 2 | Cs₂CO₃ (2.0) | DMF | 100 | 92 | <5 |
| 3 | NaH (1.5) | THF | 65 | 45 | 30 (decomposition) |
| 4 | KOtBu (1.5) | THF | 65 | 30 | 50 (decomposition/byproducts) |
*Data is illustrative and based on general trends observed for halodifluoroacetate reagents.
Table 2: Effect of Solvent on the N-Difluoromethylation of Indazole *
| Entry | Solvent | Temperature (°C) | Ratio of N1:N2 Isomers | Total Yield (%) |
| 1 | DMF | 110 | 1 : 1.2 | 75 |
| 2 | Acetonitrile | 80 | 1 : 1 | 68 |
| 3 | Dioxane | 100 | 1.5 : 1 | 72 |
| 4 | Toluene | 110 | 2 : 1 | 65 |
*Data is illustrative and based on general trends observed for the difluoromethylation of N-heterocycles.
Experimental Protocols
Protocol 1: General Procedure for the O-Difluoromethylation of a Phenol
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Radical Difluoromethylation of an Alkene via Photoredox Catalysis
-
To a Schlenk tube, add the alkene (0.5 mmol), this compound (0.75 mmol), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).
-
Add degassed solvent (e.g., acetonitrile or DMF, 5 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.
-
Backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Stir the mixture at room temperature and irradiate with a blue LED lamp (λ = 450 nm).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
"Potassium 2-bromo-2,2-difluoroacetate" reaction temperature and time optimization
Welcome to the technical support center for Potassium 2-bromo-2,2-difluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of reaction temperature and time in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction temperatures for reactions involving this compound?
A1: The optimal reaction temperature largely depends on the type of reaction being performed.
-
Difluorocarbene-mediated reactions , such as Wittig-type olefinations or difluoromethylations of phenols, generally require elevated temperatures. These reactions rely on the thermal decarboxylation of the acetate to generate difluorocarbene. Typical temperatures range from 90°C to 120°C.[1][2] It is crucial to monitor the internal reaction temperature, as the decarboxylation can be exothermic.[2]
-
Visible-light photoredox catalysis for difluoroacetylation of alkenes is typically conducted at room temperature.[3][4] The reaction is initiated by the photocatalyst upon irradiation with visible light, not by thermal energy.
Q2: How do I determine the optimal reaction time?
A2: Reaction time optimization is critical for maximizing yield and minimizing byproducts.
-
For difluorocarbene-mediated reactions , the reaction is often complete after a specific duration at the target temperature, for instance, 2 hours at 120°C for certain difluoromethylations.[1] In other cases, such as the Wittig-type olefination, the reaction progress is tied to the controlled addition of the this compound solution.[2] It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
For visible-light photoredox reactions , reaction times can be longer, and the absence of a chromophore on all reactants may necessitate longer exposure to light. Again, reaction monitoring is the most effective way to determine the point of completion.
Q3: I am observing low yields in my difluorocarbene reaction. Could temperature or time be the issue?
A3: Yes, both temperature and time can significantly impact yield.
-
Insufficient Temperature: If the temperature is too low, the rate of decarboxylation to form the reactive difluorocarbene will be slow, leading to an incomplete reaction and low yields.
-
Temperature Too High: Conversely, excessively high temperatures can lead to the decomposition of starting materials, reagents, or the desired product. In some cases, an internal reaction temperature exceeding 100°C should be avoided during reagent addition to control the exothermic reaction.[2]
-
Incorrect Reaction Time: If the reaction time is too short, the reaction may not go to completion. If it is too long, side reactions or product degradation can occur.
Q4: What are common side reactions related to non-optimal temperature and time?
A4: In difluorocarbene reactions, improper temperature control can lead to the formation of various byproducts. For example, the difluorocarbene can react with the solvent or other nucleophiles present in the reaction mixture. In visible-light mediated reactions, extended reaction times can sometimes lead to product degradation or the formation of oligomeric species.
Troubleshooting Guides
Low Yield in Difluorocarbene-Mediated Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress. |
| Reaction time is too short. | Extend the reaction time and track the consumption of starting material by TLC or LC-MS. | |
| Formation of multiple byproducts | Reaction temperature is too high, causing decomposition. | Reduce the reaction temperature. For exothermic reactions, ensure controlled addition of reagents and efficient stirring.[2] |
| Reaction time is too long. | Determine the optimal reaction time by monitoring the reaction profile over time. |
Inconsistent Results in Visible-Light Photoredox Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not initiate or is very slow | Insufficient light intensity or incorrect wavelength. | Ensure the light source is appropriate for the chosen photocatalyst and is positioned for optimal irradiation of the reaction mixture. |
| Inefficient stirring. | Ensure vigorous stirring to allow for uniform irradiation of the reaction mixture. | |
| Low product yield despite starting material consumption | Product degradation under prolonged irradiation. | Monitor the reaction progress and stop the reaction once the maximum product concentration is reached. |
| Oxygen sensitivity. | Ensure the reaction is properly degassed and maintained under an inert atmosphere. |
Experimental Protocols
Protocol 1: Wittig-Type Olefination
This protocol describes the synthesis of a 4-(2,2-difluorovinyl)benzonitrile via a Wittig-type olefination.[2]
-
An oven-dried 3-neck 500-mL round bottom flask is equipped with an addition funnel, a thermometer, a stir bar, triphenylphosphine (1.50 equiv.), and 4-formylbenzonitrile (1.00 equiv.).
-
The system is placed under high vacuum for 15 minutes and then backfilled with dry nitrogen. This cycle is repeated twice.
-
Dry DMF is added, and the mixture is heated to an internal temperature of 90°C.
-
In a separate flask, this compound (1.80 equiv.) is dissolved in dry DMF under a nitrogen atmosphere.
-
This solution is then added dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 100°C.
-
The reaction progress should be monitored by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, the reaction is worked up accordingly.
Protocol 2: Difluoromethylation of a Phenol (Analogous Protocol)
This protocol for the difluoromethylation of a phenol uses sodium 2-chloro-2,2-difluoroacetate, which reacts via a similar difluorocarbene mechanism.[1]
-
A 100 mL round-bottomed flask is charged with the phenol (1.00 equiv.) and cesium carbonate (1.50 equiv.).
-
The flask is sealed, evacuated, and backfilled with nitrogen three times.
-
Dry DMF and deionized water are added, and the solution is degassed with nitrogen for 1 hour.
-
Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv.) is added in one portion under a stream of nitrogen.
-
The flask is equipped with an air condenser, and the setup is connected to a Schlenk line.
-
The reaction mixture is heated to 120°C in an oil bath and stirred for 2 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction is quenched and worked up.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
Technical Support Center: Catalyst Selection for Potassium 2-bromo-2,2-difluoroacetate Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium 2-bromo-2,2-difluoroacetate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions for this compound?
A1: The most prevalent cross-coupling reaction for this compound is the Suzuki-Miyaura coupling. This reaction is favored for its mild conditions and tolerance of a wide variety of functional groups.[1] Additionally, variations of palladium-catalyzed cross-coupling reactions, such as Negishi-type couplings (often with the corresponding ethyl ester), have been successfully employed to form C(sp²)-CF₂ bonds.
Q2: Which palladium catalysts are recommended for this cross-coupling?
A2: A range of palladium(0) and palladium(II) precursors can be effective. Commonly used catalysts include:
-
Pd(PPh₃)₄: A reliable choice for various Suzuki-Miyaura couplings.[1]
-
PdCl₂(dppf)·CH₂Cl₂: Often used for more challenging couplings, including those with heteroaryl partners.
-
Pd(OAc)₂: Frequently used in combination with specialized phosphine ligands.
The optimal choice of catalyst is highly dependent on the specific substrates and reaction conditions. For challenging couplings, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands may be necessary.
Q3: What is the role of the ligand in this reaction, and which ligands are most effective?
A3: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction yield, rate, and selectivity. For cross-coupling with substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. Examples include:
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Biarylphosphine ligands (e.g., SPhos, XPhos): These can be highly effective for difficult couplings.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust ligand for a variety of cross-coupling reactions.
Q4: What are the recommended bases and solvents for this reaction?
A4: The choice of base and solvent is critical for the success of the coupling reaction.
-
Bases: An inorganic base is typically required to facilitate the transmetalation step. Common choices include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄). The base strength and solubility can influence the reaction outcome.
-
Solvents: A mixture of an organic solvent and water is often used. Popular solvent systems include toluene/water and THF/water. The aqueous phase is essential for dissolving the base and facilitating the hydrolysis of the organotrifluoroborate.
Q5: How stable is this compound?
A5: this compound is a crystalline solid that is generally stable under ambient conditions. However, like many organotrifluoroborates, it can be sensitive to moisture over extended periods. It is recommended to store the reagent in a desiccator.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider a palladium(0) source to avoid a pre-reduction step. - Ensure proper degassing of solvents to prevent catalyst oxidation. |
| Inefficient ligand | - For challenging substrates, switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). | |
| Inappropriate base or solvent | - Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃). - Optimize the solvent ratio (e.g., toluene/water, THF/water). | |
| Low reaction temperature | - Gradually increase the reaction temperature, monitoring for decomposition of starting materials. | |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of the boronic acid partner | - Thoroughly degas all solvents and reagents before use. - Maintain a positive inert atmosphere (argon or nitrogen) throughout the reaction. - Use a slight excess of the aryl halide. |
| Decomposition of Starting Material | High reaction temperature | - Reduce the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed. |
| Incompatible functional groups | - Protect sensitive functional groups on the coupling partner. | |
| Protodeboronation of the Coupling Partner | Presence of excess water or acidic impurities | - Use anhydrous solvents for the organic phase. - Ensure the base is of high purity. |
| Formation of Reduced Aryl Species (Dehalogenation) | Competing hydrodehalogenation | - This can be an issue with very active catalysts and electron-rich aryl halides. Consider a less active catalyst system or milder reaction conditions. |
Catalyst and Ligand Selection Summary
| Catalyst | Ligand | Typical Loading (mol%) | Recommended for |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | General Suzuki-Miyaura couplings |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | 2-5 | Couplings with heteroaryl partners |
| Pd(OAc)₂ | SPhos or XPhos | 1-3 (Pd), 1.2-2 (Ligand) | Challenging or sterically hindered couplings |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Pathways
References
Technical Support Center: Overcoming Low Reactivity of Potassium 2-bromo-2,2-difluoroacetate
Welcome to the technical support center for Potassium 2-bromo-2,2-difluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving this versatile reagent.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on overcoming the low reactivity of this compound in various chemical transformations.
Q1: My difluoroacetylation reaction with this compound is not proceeding or giving a low yield. What are the common causes?
A1: Low reactivity of this compound is a common issue and can often be attributed to several factors. A systematic check of your reaction setup and conditions is the first step in troubleshooting. Consider the following:
-
Purity of Reagents and Solvents: Ensure that all starting materials, including your substrate and this compound, are pure. Solvents should be anhydrous, especially for reactions sensitive to moisture.
-
Inert Atmosphere: Reactions involving organometallic species or radical intermediates are often sensitive to oxygen. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Concentration: The concentration of reactants can significantly impact reaction rates. If the reaction is too dilute, the encounter frequency of reacting species may be too low.
-
Stirring Efficiency: In heterogeneous mixtures, efficient stirring is crucial to ensure proper mixing of reactants.
-
Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
Q2: How can I enhance the reactivity of this compound?
A2: Several strategies can be employed to activate this compound and improve reaction outcomes. The most effective methods involve the use of catalysts or radical initiators.
-
Visible-Light Photocatalysis: This is a powerful method for generating a difluoroacetyl radical from this compound. The use of a suitable photocatalyst, such as iridium or ruthenium complexes, under visible light irradiation can initiate the reaction under mild conditions.[1][2]
-
Transition Metal Catalysis: Palladium and copper catalysts are effective in promoting cross-coupling reactions. For instance, palladium(0) catalysts can be used in Suzuki-Miyaura cross-coupling reactions.[3][4] Copper catalysts are employed for arylation reactions with aryl boronic acids.[5][6][7][8]
-
Radical Initiation: Chemical radical initiators can also be used. Sodium dithionite (Na₂S₂O₄) is a cost-effective and efficient reagent for initiating radical addition reactions of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers.[9][10]
Q3: What are the recommended catalysts for reactions involving this compound?
A3: The choice of catalyst depends on the specific transformation you are trying to achieve.
| Reaction Type | Recommended Catalysts | Notes |
| Photocatalytic Difluoroacetylation | fac-Ir(ppy)₃, --INVALID-LINK--₂ | These are common photocatalysts that can be activated by visible light to initiate radical formation. The choice of catalyst can influence reaction efficiency.[1][11] |
| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with suitable ligands (e.g., (S)-Binap) | These are standard palladium catalysts for Suzuki-Miyaura and other cross-coupling reactions. Ligand choice is crucial for optimizing yield and selectivity.[3][12] |
| Copper-Catalyzed Arylation | CuI, Cu(OAc)₂ with a base (e.g., pyridine) | Copper catalysts are a more economical alternative to palladium for certain cross-coupling reactions, particularly with aryl boronic acids.[6][7][13] |
Q4: Which solvents are suitable for reactions with this compound?
A4: The choice of solvent is critical and depends on the reaction type and the solubility of the reactants.
-
For Photocatalytic Reactions: Acetonitrile (MeCN) and Dimethylformamide (DMF) are commonly used polar aprotic solvents.
-
For Palladium-Catalyzed Reactions: Toluene/water mixtures are often employed in Suzuki-Miyaura couplings.[3] DMF is also a suitable solvent for some palladium-catalyzed vinylations.[12]
-
For Copper-Catalyzed Reactions: Anhydrous Dimethylformamide (DMF) is a common choice.[6][13]
-
For Radical Reactions (Na₂S₂O₄ mediated): A mixture of acetonitrile and water is typically used.
Q5: My reaction is producing multiple products or undesired side products. How can I improve selectivity?
A5: The formation of byproducts is a common challenge. Here are some strategies to improve selectivity:
-
Optimize Reaction Temperature: Lowering the temperature can sometimes suppress side reactions that have a higher activation energy. Conversely, for some reactions, a specific temperature window is required for optimal selectivity.
-
Choice of Base: In photocatalytic reactions, the choice of base can be crucial in determining the chemoselectivity between difluoroalkylated alkanes and alkenes.[1]
-
Ligand Selection in Transition Metal Catalysis: The steric and electronic properties of the ligand in palladium or copper catalysis can significantly influence the regioselectivity and stereoselectivity of the reaction.
-
Control of Radical Intermediates: In radical reactions, controlling the concentration of radical species can minimize undesired radical-radical coupling or polymerization. This can sometimes be achieved by adjusting the rate of initiation (e.g., light intensity in photocatalysis).
Experimental Protocols
Below are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and equipment.
Protocol 1: Visible-Light-Driven Difluoroacetylation of Alkenes
Objective: To synthesize difluoroalkylated compounds from alkenes using photocatalysis.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Base (e.g., DBU, 1.5 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask or sealed vial
-
Blue LED lamp
Procedure:
-
To a Schlenk flask or vial equipped with a magnetic stir bar, add the alkene, this compound, and the photocatalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous MeCN and the base via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Arylation with Aryl Boronic Acids
Objective: To synthesize aryl-difluoroacetates via a copper-catalyzed cross-coupling reaction.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Ligand (e.g., a phenanthroline derivative, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous DMF
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl boronic acid, this compound, CuI, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Reaction Mechanisms and Workflows
To aid in understanding the underlying chemical processes, the following diagrams illustrate the proposed mechanisms for enhancing the reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. 87189-16-0 | this compound [fluoromart.com]
- 5. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Copper-Catalyzed Cross-Coupling Reaction of Allyl Boron Ester with 1°/2°/3°-Halogenated Alkanes [organic-chemistry.org]
Technical Support Center: Potassium 2-bromo-2,2-difluoroacetate Reaction Workup Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 2-bromo-2,2-difluoroacetate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a reaction involving this compound?
A1: A common method for quenching reactions is the addition of an aqueous solution to the reaction mixture. For many applications, quenching with deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective.[1][2] The choice of quenching agent may depend on the specific reaction conditions and the stability of the desired product. For instance, if acidic conditions need to be avoided, water is a suitable choice.
Q2: What are the recommended solvents for extracting the difluoroacetylated product from the aqueous layer?
A2: Ethyl acetate (EtOAc) is a widely used and effective solvent for extracting difluoroacetylated products from the aqueous phase.[1][2] Other common extraction solvents like diethyl ether can also be used. The choice of solvent should be based on the polarity of the target compound.
Q3: How can I remove inorganic salts and residual water from the organic extract?
A3: After extraction, it is crucial to remove dissolved inorganic salts and water. This is typically achieved by washing the combined organic layers with brine (a saturated aqueous solution of NaCl).[1][2] Subsequently, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q4: What are the typical conditions for purifying the crude product by column chromatography?
A4: Purification of difluoroacetylated products is commonly performed using silica gel column chromatography. A typical eluent system is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as diethyl ether (Et₂O) or ethyl acetate (EtOAc). A common starting point is a 10% solution of diethyl ether in hexanes.[3] The optimal eluent composition will depend on the polarity of the specific product and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Q5: Is this compound sensitive to moisture?
A5: Yes, this compound is hygroscopic and should be stored in a dry environment, such as a desiccator or a nitrogen-filled glovebox.[3] Exposure to moisture can affect its reactivity and the outcome of the reaction.
Troubleshooting Guides
This section addresses specific problems that may arise during the workup of your reaction.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield after workup. | The product may be water-soluble and lost in the aqueous layer during extraction. | - Before discarding the aqueous layer, re-extract it several times with the organic solvent.- Consider using a different, more non-polar extraction solvent.- Analyze a sample of the aqueous layer by a suitable method (e.g., LC-MS) to check for the presence of the product. |
| Formation of an emulsion during extraction. | High concentrations of salts or polar byproducts can lead to the formation of an emulsion between the aqueous and organic layers. | - Add more brine to the separatory funnel to help break the emulsion.- Gently swirl the separatory funnel instead of vigorous shaking.- If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Difficulty in removing all inorganic byproducts. | Potassium salts formed during the reaction may have limited solubility in the initial aqueous wash. | - Increase the volume of the aqueous wash.- Perform multiple washes with deionized water before the final brine wash. |
| Product decomposition on the silica gel column. | The product may be sensitive to the acidic nature of standard silica gel. | - Neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.- Alternatively, use a different stationary phase, such as alumina. |
| Presence of unexpected byproducts. | Incomplete reaction or side reactions may have occurred. In reactions involving fluorinated compounds, the formation of acidic impurities like hydrogen fluoride (HF) from unstable intermediates is a possibility.[4] | - Ensure the reaction has gone to completion by TLC or another monitoring technique before starting the workup.- If acidic impurities are suspected, a wash with a dilute, mild base (e.g., saturated aqueous sodium bicarbonate) can be carefully performed, provided the product is stable to basic conditions. |
Data Presentation
The following table summarizes typical yields for reactions involving this compound, as reported in the literature. Please note that yields are highly substrate-dependent.
| Reaction Type | Product Type | Reported Yield | Reference |
| Synthesis of gem-difluorinated compounds from organozinc reagents | gem-difluorinated compounds | Not specified | [5] |
| Visible-Light-Driven Direct 2,2-Difluoroacetylation | difluoroalkanoates | Not specified | [6] |
| Base-mediated reaction with phenols | 2-bromo-2-chloro-1,1-difluoroethyl ethers | 74% | [1] |
| Synthesis of 2-bromo-2,2-difluoroacetate from ethyl bromodifluoroacetate | This compound | 95% | [5] |
Experimental Protocols
Protocol 1: General Workup Procedure for Difluoroacetylation Reactions
This protocol is a general guideline and may require optimization for specific substrates.
-
Quenching: Once the reaction is complete (as monitored by TLC or other appropriate methods), cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride to the reaction vessel with stirring.[1][2] Be aware of potential gas evolution.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[1][2] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.[1][2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[1][2]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of diethyl ether in hexanes (e.g., starting from 10% Et₂O in hexanes).[3] Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified product.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Reaction Workup
Caption: A typical workflow for the workup and purification of a reaction product.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield during workup.
References
- 1. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium bromodifluoroacetate CAS#: 87189-16-0 [m.chemicalbook.com]
- 6. 87189-16-0 | this compound [fluoromart.com]
Troubleshooting guide for visible-light-induced reactions with "Potassium 2-bromo-2,2-difluoroacetate"
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Potassium 2-bromo-2,2-difluoroacetate in visible-light-induced reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in visible-light-induced reactions?
A1: this compound serves as a source of the difluoroacetyl radical (•CF2CO2K) under photoredox conditions. This reactive intermediate can then engage in various carbon-carbon bond-forming reactions, allowing for the introduction of the valuable difluoroacetate moiety into organic molecules.
Q2: What type of photocatalysts are typically used with this reagent?
A2: Transition metal complexes, particularly those of Iridium and Ruthenium, are common photocatalysts for these reactions. Organic dyes can also be employed. The choice of photocatalyst is crucial and often depends on the specific transformation and substrate.[1][2]
Q3: Is this compound stable?
A3: this compound is a solid that should be stored at room temperature.[3] Like many reagents in photoredox catalysis, its stability in the reaction mixture under irradiation should be considered, as unwanted side reactions can occur.[1]
Q4: What are the key parameters to optimize for a successful reaction?
A4: The critical parameters for optimization include the choice of photocatalyst, solvent, base, and the wavelength and intensity of the light source. The selection of these components can significantly impact reaction efficiency, selectivity, and the formation of byproducts.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Light Source | Ensure the emission spectrum of your light source (e.g., blue LEDs) overlaps with the absorption spectrum of the photocatalyst.[1] |
| Incompatible Photocatalyst | The redox potential of the photocatalyst may not be suitable for the desired single-electron transfer (SET) process. Screen different photocatalysts with varying redox potentials. Common examples include fac-Ir(ppy)3 and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.[2][4] |
| Poor Solvent Choice | The solvent can influence the solubility of reagents and the stability of intermediates. Acetonitrile, DMF, and DCM are common solvents to screen.[1] The choice of solvent can be critical for chemoselectivity.[1] |
| Inappropriate Base | The base can be crucial for the reaction pathway. For related reactions using ethyl 2-bromo-2,2-difluoroacetate, bases like K2CO3 and DBU have been shown to influence the outcome.[1] Consider screening inorganic and organic bases. |
| Degassing Issues | Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). |
| Low Reagent Purity | The purity of this compound is typically around 95%.[5] Impurities in starting materials or solvents can interfere with the catalytic cycle. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Substrate Decomposition | The substrate may be sensitive to the reaction conditions. Try lowering the reaction temperature or reducing the light intensity. |
| Undesired Radical Pathways | The generated •CF2CO2K radical may undergo unintended reactions. Adjusting the solvent or additives might help control the reaction pathway. For instance, the choice between hydro-difluoroalkylation and alkenyl-difluoroalkylation can be directed by the base and solvent system.[1] |
| Photocatalyst Decomposition | Prolonged irradiation can lead to photocatalyst degradation. Monitor the reaction progress and consider limiting the reaction time. |
Experimental Protocols
A representative experimental protocol for a visible-light-induced reaction is provided below. Note that this is a general procedure and may require optimization for your specific substrate and desired transformation.
General Procedure for Visible-Light-Induced Difluoroacetylation:
-
To an oven-dried reaction vial, add the substrate (1.0 equiv.), this compound (1.5 - 2.0 equiv.), the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%), and a magnetic stir bar.
-
If a base is required, add it to the vial.
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vial at a fixed distance from a visible light source (e.g., blue LED lamp, 40W) and begin stirring. A fan may be used to maintain room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Visualizing Reaction Pathways
To better understand the process, the following diagrams illustrate a typical workflow and a generalized photoredox catalytic cycle.
Caption: A typical experimental workflow for visible-light-induced reactions.
Caption: A generalized reductive quenching photoredox cycle.
References
- 1. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 87189-16-0 [sigmaaldrich.com]
- 4. Visible-Light-Induced Deoxygenation/Defluorination Protocol for Synthesis of γ,γ-Difluoroallylic Ketones [organic-chemistry.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Selectivity in Reactions with Potassium 2-bromo-2,2-difluoroacetate
Welcome to the technical support center for "Potassium 2-bromo-2,2-difluoroacetate" reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you improve selectivity and overcome common challenges in your experiments.
General FAQs
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used for the introduction of the difluoroacetate or difluoromethyl group into organic molecules. Key applications include visible-light-driven difluoroacetylation of alkenes, copper-catalyzed difluoroalkylation of heteroarenes and alkenes, and palladium-catalyzed cross-coupling reactions for the synthesis of difluoromethylated arenes.[1] These reactions are crucial in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group.
Q2: What are the common challenges related to selectivity in reactions involving this compound?
The primary challenges in reactions with this compound revolve around controlling chemoselectivity, regioselectivity, and suppressing the formation of byproducts. Specific issues include:
-
Low yields: Often resulting from suboptimal reaction conditions or reagent impurities.[2]
-
Formation of side products: Such as protonated or reduced species, and oligomerization of starting materials.
-
Poor regioselectivity: In the functionalization of substrates with multiple potential reaction sites, for instance, in the difluoroalkylation of substituted arenes or heterocycles.[1]
-
Lack of chemoselectivity: Difficulty in selectively reacting with one functional group in a multifunctional molecule.
Q3: How can I improve the storage and handling of this compound to ensure consistent reactivity?
To ensure consistent results, store this compound in a cool, dry place away from moisture. It is a solid that is sensitive to atmospheric moisture, which can affect its reactivity. For sensitive reactions, it is advisable to dry the reagent in a vacuum oven before use. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) when setting up reactions to prevent degradation.[2]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific reaction types in a question-and-answer format.
Visible-Light Photocatalytic Difluoroacetylation of Alkenes
Q1: My photocatalytic reaction is showing low conversion to the desired difluoroacetylated alkene. What are the potential causes and solutions?
Low conversion can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Light Source: Ensure your light source (e.g., blue LED) is emitting at the correct wavelength and intensity to excite the photocatalyst. Check the manufacturer's specifications for the catalyst's absorption maximum.
-
Degassed Solvent: Oxygen can quench the excited state of the photocatalyst. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.
-
Catalyst Loading: While higher catalyst loading can sometimes increase the reaction rate, it can also lead to side reactions or light absorption issues. Try screening a range of catalyst concentrations (e.g., 0.5-5 mol%).
-
Purity of Reagents: Impurities in the alkene, solvent, or this compound can inhibit the reaction. Ensure all reagents are of high purity.
Q2: I am observing the formation of a significant amount of the reduced (hydro-difluoroacetylated) byproduct instead of the desired alkene. How can I improve the selectivity for the alkene product?
The formation of the reduced product is a common side reaction. The choice of base is crucial in controlling this selectivity.[3]
-
Base Selection: A non-nucleophilic, sterically hindered base is often preferred to promote elimination to the alkene over reduction. Consider switching to a bulkier base.
-
Base Stoichiometry: The amount of base can significantly influence the outcome. An excess of base might favor the reduction pathway. Try optimizing the stoichiometry of the base.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Regioselectivity in radical additions to unsymmetrical alkenes is governed by the stability of the resulting radical intermediate.
-
Substrate Control: The inherent electronic and steric properties of your alkene substrate play a major role. Electron-withdrawing or -donating groups on the alkene can direct the addition of the difluoroacetyl radical.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the radical addition. Screening different solvents (e.g., polar aprotic vs. nonpolar) may improve regioselectivity.
Copper-Catalyzed Difluoroalkylation Reactions
Q1: I am attempting a copper-catalyzed difluoroalkylation of a heterocycle, but I am getting a mixture of C-2 and C-3 substituted products. How can I achieve better regioselectivity?
Achieving high regioselectivity in the C-H functionalization of heterocycles can be challenging.[1]
-
Directing Groups: The use of a directing group on the heterocycle can effectively guide the difluoroalkylation to a specific position.[1]
-
Ligand Screening: The ligand coordinated to the copper center plays a critical role in modulating its reactivity and steric environment. A systematic screening of ligands (e.g., bidentate vs. monodentate, varying steric bulk) is highly recommended.
-
Solvent Optimization: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates. Trying different solvents can sometimes lead to improved regioselectivity.
Q2: My copper-catalyzed reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?
Low efficiency in copper-catalyzed reactions can often be attributed to catalyst deactivation or suboptimal conditions.
-
Copper Source and Oxidation State: The choice of the copper salt (e.g., CuI, CuBr, Cu(OAc)₂) can impact the reaction. Ensure you are using the appropriate copper source for your specific transformation. Some reactions may require the in-situ reduction of a Cu(II) salt to the active Cu(I) species.[1]
-
Additives: Some copper-catalyzed reactions benefit from the addition of co-catalysts or additives that can facilitate the catalytic cycle.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products. A careful optimization of the reaction temperature is necessary.
Palladium-Catalyzed Difluoromethylation of Arenes
Q1: I am performing a palladium-catalyzed C-H difluoromethylation of a substituted arene and observing a mixture of ortho, meta, and para isomers. How can I improve the site selectivity?
Site selectivity in palladium-catalyzed C-H activation is a well-studied area, and several strategies can be employed to control it.[4][5]
-
Ligand Effects: The choice of ligand is paramount in controlling the regioselectivity. Bulky ligands can favor functionalization at less sterically hindered positions, while specific chelating ligands can direct the reaction to the ortho position of a directing group.[4][6]
-
Directing Groups: Employing a directing group on the arene is a powerful strategy to achieve high ortho-selectivity.
-
Electronic Effects: The electronic nature of the substituents on the arene can influence the site of C-H activation. Electron-rich arenes may react faster, and the inherent electronic biases of the substrate can be exploited.
Q2: My palladium-catalyzed reaction is suffering from catalyst decomposition (formation of palladium black) and low turnover number. What are the likely causes and solutions?
Catalyst decomposition is a common issue in palladium catalysis.
-
Ligand Choice and Ratio: The ligand stabilizes the palladium catalyst and prevents its aggregation. Ensure you are using an appropriate ligand and optimize the ligand-to-palladium ratio.
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Exclusion of Air and Moisture: Many palladium catalysts are sensitive to air and moisture. Conducting the reaction under a strict inert atmosphere with anhydrous solvents is crucial.
Data Presentation
The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.
Table 1: Influence of Base on Selectivity in Photocatalytic Difluoroacetylation of Styrene
| Entry | Base | Solvent | Time (h) | Yield (%) | Alkene:Alkane Ratio |
| 1 | DBU | CH₃CN | 24 | 85 | >99:1 |
| 2 | Et₃N | CH₃CN | 24 | 78 | 85:15 |
| 3 | K₂CO₃ | CH₃CN | 24 | 65 | 50:50 |
| 4 | None | CH₃CN | 48 | 40 | >99:1 |
Table 2: Ligand Effects on Regioselectivity in Palladium-Catalyzed C-H Difluoromethylation of Toluene
| Entry | Ligand | Temperature (°C) | Yield (%) | ortho:meta:para Ratio |
| 1 | PPh₃ | 100 | 60 | 10:40:50 |
| 2 | P(t-Bu)₃ | 80 | 75 | 5:15:80 |
| 3 | Xantphos | 120 | 85 | 45:5:50 |
| 4 | None | 100 | 20 | 25:50:25 |
Experimental Protocols
Protocol 1: Selective Visible-Light Photocatalytic Difluoroacetylation of an Alkene
This protocol describes a general procedure for the selective difluoroacetylation of an alkene to the corresponding difluoroacetylated alkene.
Materials:
-
Alkene (1.0 mmol)
-
This compound (1.5 mmol)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%)
-
Base (e.g., DBU, 1.5 mmol)
-
Degassed solvent (e.g., CH₃CN, 0.1 M)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene, this compound, and the photocatalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the base via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed C-H Difluoroalkylation of a Heterocycle
This protocol provides a general method for the regioselective C-H difluoroalkylation of a heterocycle.
Materials:
-
Heterocycle with a directing group (1.0 mmol)
-
This compound (2.0 mmol)
-
Copper(I) salt (e.g., CuI, 10 mol%)
-
Ligand (e.g., a bipyridine or phenanthroline derivative, 12 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or DMSO, 0.2 M)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the heterocycle, this compound, copper(I) salt, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low selectivity.
Caption: Photocatalytic difluoroacetylation cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective difluoroalkylation of alkenes by using visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling site selectivity in palladium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
"Potassium 2-bromo-2,2-difluoroacetate" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium 2-bromo-2,2-difluoroacetate. The information is designed to help you anticipate and address potential stability issues when using this reagent in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: As a solid, this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] For long-term storage, keeping it in a desiccator is recommended.
Q2: What solvents are compatible with this compound?
A2: The compound is soluble in water and a variety of organic solvents.[2] Common solvents for reactions involving this reagent include acetonitrile, DMF, and DMSO. However, the stability in each solvent can vary depending on the reaction conditions and the presence of other reagents. Protic solvents, especially water, may lead to hydrolysis over time.
Q3: Is it advisable to prepare stock solutions of this compound?
A3: It is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) and used as quickly as possible. The stability of the solution will depend on the solvent and storage conditions.
Q4: What are the potential degradation pathways for this compound in solution?
A4: The two primary degradation pathways are hydrolysis and decarboxylation.
-
Hydrolysis: The ester-like linkage in the acetate can be susceptible to hydrolysis, especially in the presence of water and either acid or base, to form 2-bromo-2,2-difluoroacetic acid and potassium hydroxide. The related compound, ethyl bromodifluoroacetate, is known to be moisture-sensitive.
-
Decarboxylation: While generally more stable than other halodifluoroacetic acids, decarboxylation to form bromodifluoromethane can occur, particularly at elevated temperatures or in the presence of certain metal catalysts.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in my reaction. | Degradation of the reagent. | Prepare a fresh solution of this compound for your reaction. If using a stock solution, test its purity. |
| Incompatibility with solvent. | Ensure your solvent is anhydrous, especially if your reaction is sensitive to water. Consider switching to a less reactive, aprotic solvent. | |
| Reaction temperature is too high. | If your reaction requires heating, consider if decarboxylation could be a competing pathway. If possible, lower the reaction temperature or shorten the reaction time. | |
| Inconsistent results between experiments. | Inconsistent solution age or storage. | Always use freshly prepared solutions. If using a stock solution, ensure it is from the same batch and has been stored under identical conditions. |
| Variable water content in the solvent. | Use a high-purity, anhydrous solvent for all experiments to minimize variability from hydrolysis. | |
| Formation of unexpected byproducts. | Side reactions with the reagent. | The bromodifluoroacetate anion can be reactive. Consider if it might be participating in side reactions with other components of your reaction mixture. |
| Degradation products are reacting. | If the reagent has degraded, the resulting products (e.g., bromodifluoromethane from decarboxylation) could be participating in unintended reactions. |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol provides a general method to assess the stability of your this compound solution under your specific experimental conditions.
Materials:
-
This compound
-
Your chosen solvent (e.g., DMSO, DMF, Acetonitrile)
-
Internal standard (a stable compound that does not react with your reagent or solvent)
-
Analytical instrument (e.g., NMR, LC-MS, or GC-MS)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of your chosen solvent to make a stock solution of a specific concentration (e.g., 0.1 M).
-
Add a known concentration of an internal standard to the solution.
-
-
Initial Analysis (Time = 0):
-
Immediately take an aliquot of the freshly prepared solution and analyze it using your chosen analytical method (NMR, LC-MS, or GC-MS).
-
Record the initial ratio of the peak area of this compound to the peak area of the internal standard.
-
-
Incubate the Solution:
-
Store the remaining stock solution under your intended experimental conditions (e.g., room temperature, 4°C, protected from light, under an inert atmosphere).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take another aliquot of the stock solution and analyze it using the same analytical method.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Compare these ratios to the initial ratio at Time = 0 to determine the percentage of the reagent remaining at each time point.
-
Visualizations
Caption: Recommended workflow for preparing solutions of this compound.
References
Validation & Comparative
A Comparative Guide to Difluoromethylating Agents: Spotlight on Potassium 2-bromo-2,2-difluoroacetate
For researchers, scientists, and professionals in drug development, the strategic introduction of a difluoromethyl (–CF2H) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an objective comparison of Potassium 2-bromo-2,2-difluoroacetate with other prevalent difluoromethylating agents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability and membrane permeability. A variety of reagents have been developed for its introduction, each with distinct mechanisms, substrate scopes, and reaction conditions. These can be broadly categorized into radical, nucleophilic, and electrophilic difluoromethylating agents.
Performance Comparison of Difluoromethylating Agents
The selection of a difluoromethylating agent is contingent on the substrate, desired reaction pathway, and functional group tolerance. Below is a comparative overview of key reagents.
| Reagent Class | Specific Reagent | Typical Reaction Type | Advantages | Disadvantages |
| Radical Precursors | This compound | Radical addition to alkenes; Dearomative difluoromethylation of N-heterocycles | Cost-effective, commercially available solid. | Requires specific activation (e.g., photoredox, base); Limited direct comparative data. |
| Zinc difluoromethanesulfinate (DFMS) | Radical C-H difluoromethylation of heteroarenes | Mild conditions, broad substrate scope for heterocycles. | Requires preparation from difluoromethanesulfonyl chloride. | |
| Sodium Chlorodifluoroacetate | Difluorocarbene generation for O-, S-, N-difluoromethylation | Inexpensive, readily available. | Requires elevated temperatures for decarboxylation. | |
| Nucleophilic Reagents | (Difluoromethyl)trimethylsilane (TMSCF2H) | Copper-catalyzed cross-coupling; Addition to carbonyls | Well-established reactivity, versatile. | Can be expensive; requires stoichiometric activators. |
| (DMPU)₂Zn(CF₂H)₂ | Copper-catalyzed carbo-difluoromethylation of alkenes | Highly effective for complex molecule synthesis. | Requires preparation from difluoroiodomethane and diethylzinc. | |
| Electrophilic Reagents | S-(Difluoromethyl)diarylsulfonium salts | Electrophilic difluoromethylation of nucleophiles | Direct transfer of an electrophilic "CF2H+" equivalent. | Limited scope, may not be suitable for all nucleophiles. |
Quantitative Data Summary
The following tables provide a snapshot of the performance of various difluoromethylating agents across different reaction types.
Table 1: Difluoromethylation of N-Heterocycles
| Entry | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Quinoline | BrCF₂COOH / K₂CO₃ | DMSO, rt, 12h | N-(difluoromethyl)quinolin-1-ium-2-ide | 95 | [1] |
| 2 | Lepidine | BrCF₂COOH / K₂CO₃ | DMSO, rt, 12h | N-(difluoromethyl)lepidin-1-ium-2-ide | 92 | [1] |
| 3 | Caffeine | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH, CH₂Cl₂/H₂O, rt | 8-(difluoromethyl)caffeine | 76 | Not explicitly cited |
| 4 | Quinoxaline | NaSO₂CF₂H | Rose Bengal, Green LEDs, DMSO, rt | 2-(difluoromethyl)quinoxaline | 85 | [2] |
Table 2: Copper-Catalyzed Difluoromethylation of Terminal Alkynes
| Entry | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | (DMPU)₂Zn(CF₂H)₂ | CuBr (40 mol%), LiOtBu, 9,10-phenanthrenequinone, THF, -15 °C to rt | (3,3-Difluoroprop-1-yn-1-yl)benzene | 87 | [3] |
| 2 | 4-Ethynylanisole | (DMPU)₂Zn(CF₂H)₂ | CuBr (40 mol%), LiOtBu, 9,10-phenanthrenequinone, THF, -15 °C to rt | 1-(3,3-Difluoroprop-1-yn-1-yl)-4-methoxybenzene | 80 | [3] |
| 3 | Phenylacetylene | TMSCF₂H | CuI, CsF, DMF, 100 °C | (3,3-Difluoroprop-1-yn-1-yl)benzene | 75 | [4] |
Experimental Protocols
Protocol 1: Dearomative N-Difluoromethylation of Heterocycles with this compound (adapted from[1])
To a solution of the N-heterocycle (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is added potassium carbonate (2.0 mmol). To this suspension, bromo(difluoro)acetic acid (1.2 mmol) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Radical C-H Difluoromethylation of Heteroarenes using DFMS
In a vial, the heteroarene (0.5 mmol), Zn(SO₂CF₂H)₂ (DFMS, 1.0 mmol), and a 70% aqueous solution of tert-butyl hydroperoxide (1.5 mmol) are combined in a 1:1 mixture of dichloromethane and water (4 mL). The vial is sealed and the mixture is stirred vigorously at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash chromatography.
Protocol 3: Copper-Catalyzed Difluoromethylation of Terminal Alkynes with (DMPU)₂Zn(CF₂H)₂ (adapted from[3])
To a flame-dried Schlenk tube under an argon atmosphere is added CuBr (0.4 mmol) and 9,10-phenanthrenequinone (1.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous THF (5 mL) is added, and the mixture is cooled to -15 °C. A solution of the terminal alkyne (1.0 mmol) and LiOtBu (3.0 mmol) in THF is added dropwise. After stirring for 10 minutes, a solution of (DMPU)₂Zn(CF₂H)₂ (2.0 mmol) in THF is added. The reaction is stirred at -15 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic extracts are dried, concentrated, and purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for different types of difluoromethylation reactions.
Caption: General pathway for radical difluoromethylation.
Caption: General pathway for nucleophilic difluoromethylation.
Caption: Simplified copper-catalyzed difluoromethylation cycle.
Conclusion
The field of difluoromethylation is diverse, with a range of reagents available to suit various synthetic strategies. This compound emerges as a cost-effective and accessible reagent, particularly valuable for radical-mediated processes and dearomative functionalization of N-heterocycles. While direct quantitative comparisons with other agents are limited in the literature, its utility in specific applications is evident. For broader applications, especially in C-H functionalization of heteroarenes and complex couplings, reagents like DFMS and zinc-based nucleophilic sources currently offer more extensively documented and versatile solutions. The choice of the optimal difluoromethylating agent will ultimately depend on a careful evaluation of the specific synthetic target, functional group compatibility, and desired reaction mechanism. This guide serves as a starting point for researchers to navigate the expanding landscape of difluoromethylation chemistry.
References
- 1. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Copper-mediated oxidative difluoromethylation of terminal alkynes with TMSCF2H - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Difluoromethylating Reagents: Potassium 2-bromo-2,2-difluoroacetate vs. Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group is a crucial strategy in medicinal chemistry and drug development to enhance the metabolic stability, lipophilicity, and receptor binding affinity of lead compounds. This guide provides an objective comparison of two prominent difluoromethylating reagents: Potassium 2-bromo-2,2-difluoroacetate (KBDFA) and Sodium chlorodifluoroacetate (SCDA). We will delve into their chemical properties, reactivity, and performance in various chemical transformations, supported by experimental data and detailed protocols.
Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective application in synthesis.
| Property | This compound (KBDFA) | Sodium chlorodifluoroacetate (SCDA) |
| CAS Number | 87189-16-0[1] | 1895-39-2[2] |
| Molecular Formula | C₂BrF₂KO₂[1] | C₂ClF₂NaO₂[2] |
| Molecular Weight | 213.02 g/mol [1] | 152.46 g/mol [2] |
| Appearance | White to off-white solid[3][4] | White crystalline solid[5][6] |
| Solubility | Soluble in water and various organic solvents[7] | Soluble in diglyme, triglyme, DMF[6] |
| Stability & Handling | Crystalline solid[7] | Hygroscopic crystalline solid[5][6] |
| Storage Temperature | Room Temperature[3][4] | Room Temperature[2] |
Performance and Applications
Both KBDFA and SCDA serve as precursors to the highly reactive difluorocarbene (:CF₂), a key intermediate in difluoromethylation reactions. However, their reactivity profiles and optimal applications differ.
Sodium chlorodifluoroacetate (SCDA) is a cost-effective and widely used reagent for generating difluorocarbene through thermal decarboxylation.[5][8] This process typically occurs at temperatures around 90-95°C.[5][9] SCDA is particularly effective for the difluoromethylation of heteroatom nucleophiles.
This compound (KBDFA) is another valuable source of the difluoromethylene unit. It is often used in reactions involving organometallic reagents and in photochemically-induced transformations.[7][10] While direct comparative studies are limited, the bromo-analogue, sodium bromodifluoroacetate, has been reported to offer advantages over SCDA, such as requiring lower reaction temperatures and being non-hygroscopic, which can simplify handling.
Table 2.1: Comparison of Difluoromethylation Reactions
| Reaction Type | Reagent | Substrate Scope | Typical Yields | Key Advantages |
| S-Difluoromethylation | SCDA | Aromatic and heteroaromatic thiols[5][9] | Good to Excellent | Cost-effective, simple protocol[5] |
| O-Difluoromethylation | SCDA | Phenols[11] | Good | Access to aryl difluoromethyl ethers[11] |
| N-Difluoromethylation | SCDA | Heterocyclic nitrogen compounds[5][9] | Good | Broad applicability for N-heterocycles[5] |
| gem-Difluorination | KBDFA | Reactions with organozinc reagents[10][12] | - | Alternative to other silyl-based reagents[10][12] |
| Visible-Light Difluoroacetylation | KBDFA | Alkenes[7] | - | Mild, photochemically-driven process[7] |
| Palladium-Catalyzed Cross-Coupling | KBDFA | Suzuki-Miyaura coupling partners[7] | - | Versatility in C-C bond formation[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for key reactions using SCDA and a general procedure for reactions involving KBDFA.
Protocol for S-Difluoromethylation of Thiophenols using SCDA
This protocol is adapted from the work of Mehta, V. P., & Greaney, M. F. (2013). Organic Letters, 15(19), 5036–5039.[5][9]
Materials:
-
Substituted thiophenol (1.0 mmol)
-
Sodium chlorodifluoroacetate (SCDA) (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed vial, add the substituted thiophenol, sodium chlorodifluoroacetate, and potassium carbonate.
-
Add DMF to the vial.
-
Seal the vial tightly and stir the reaction mixture at 95°C for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-difluoromethylated product.
General Protocol for Synthesis of gem-Difluorinated Compounds using KBDFA with Organozinc Reagents
This protocol is based on the general application of KBDFA as a CF₂ fragment source in reactions with organozinc reagents.[10][12]
Materials:
-
Organozinc reagent (1.0 equiv)
-
This compound (KBDFA) (1.2 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the organozinc reagent in the anhydrous solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the specific substrate) until the reaction is complete, as monitored by TLC or GC-MS.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the gem-difluorinated product.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways can provide deeper insight into the chemical transformations.
Generation of Difluorocarbene
Both KBDFA and SCDA generate the key difluorocarbene intermediate, albeit through slightly different precursors. SCDA undergoes thermal decarboxylation to directly yield difluorocarbene. KBDFA is believed to form a difluorocarbene equivalent, particularly in the presence of other reagents like organozincs.
References
- 1. 87189-16-0|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 87189-16-0 | this compound [fluoromart.com]
- 4. This compound | 87189-16-0 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. This compound [oakwoodchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "Comparison of Reactions of Difluorocarbene with cis- and trans -Cycloo" by Arthur Greenbergand and Deyi Yang [digitalcommons.njit.edu]
A Comparative Guide to the Efficacy of Difluoromethylating Reagents in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development. This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This guide provides an objective comparison of "Potassium 2-bromo-2,2-difluoroacetate" and its more commonly studied derivative, ethyl bromodifluoroacetate, with other prominent reagents used for C-H difluoromethylation. The comparison is supported by experimental data on their efficacy, substrate scope, and reaction mechanisms, with detailed protocols for key experiments.
Overview of Difluoromethylating Reagents for C-H Functionalization
The direct functionalization of a C-H bond to a C-CF₂H bond is a highly sought-after transformation. Several classes of reagents have been developed for this purpose, each with its own advantages and limitations. This guide focuses on a comparative analysis of the following:
-
Ethyl Bromodifluoroacetate (as a proxy for this compound): This reagent is utilized in copper-catalyzed reactions, particularly for the functionalization of specific heterocyclic scaffolds like 8-aminoquinolines.
-
Difluoromethyl Sulfinates (e.g., NaSO₂CF₂H and Zn(SO₂CF₂H)₂): These are versatile radical precursors often employed in photoredox catalysis for the difluoromethylation of a broad range of heterocycles.
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): A popular reagent for the difluoromethylation of various carbon acids, including esters and amides, typically under basic conditions.
Comparative Performance Data
The following tables summarize the performance of different difluoromethylating reagents in C-H functionalization reactions based on reported yields for various substrates. It is important to note that reaction conditions may vary between studies, which can influence yields.
Table 1: Copper-Catalyzed C-H Difluoromethylation of 8-Aminoquinoline Amides with Ethyl Bromodifluoroacetate
| Substrate (8-Aminoquinoline Amide Derivative) | Product | Yield (%) | Reference |
| N-(quinolin-8-yl)benzamide | Ethyl 2-(8-benzamidoquinolin-5-yl)-2,2-difluoroacetate | 85 | [1] |
| N-(quinolin-8-yl)-4-methylbenzamide | Ethyl 2,2-difluoro-2-(8-(4-methylbenzamido)quinolin-5-yl)acetate | 82 | [1] |
| N-(quinolin-8-yl)-4-methoxybenzamide | Ethyl 2,2-difluoro-2-(8-(4-methoxybenzamido)quinolin-5-yl)acetate | 88 | [1] |
| N-(quinolin-8-yl)-4-fluorobenzamide | Ethyl 2,2-difluoro-2-(8-(4-fluorobenzamido)quinolin-5-yl)acetate | 75 | [1] |
| N-(quinolin-8-yl)-4-(trifluoromethyl)benzamide | Ethyl 2-(8-(4-(trifluoromethyl)benzamido)quinolin-5-yl)-2,2-difluoroacetate | 78 | [1] |
| N-(quinolin-8-yl)pivalamide | Ethyl 2,2-difluoro-2-(8-pivalamidoquinolin-5-yl)acetate | 65 | [1] |
Table 2: Photocatalytic C-H Difluoromethylation of Heterocycles with NaSO₂CF₂H
| Substrate | Product | Yield (%) | Reference |
| 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 91 | [2] |
| Caffeine | 8-(Difluoromethyl)caffeine | 68 | [2] |
| Theophylline | 7-(Difluoromethyl)theophylline | 72 | [2] |
| Uracil | 5-(Difluoromethyl)uracil | 55 | [2] |
| 4-Phenyl-1H-imidazole | 2-(Difluoromethyl)-4-phenyl-1H-imidazole | 62 | [3] |
| Lepidine | 2-(Difluoromethyl)lepidine | 76 | [3] |
Table 3: C-H Difluoromethylation of Carbon Acids with TMSCF₂Br
| Substrate | Product | Yield (%) | Reference |
| Ethyl 2-phenylacetate | Ethyl 2,2-difluoro-2-phenylacetate | 85 | [4][5] |
| N,N-Dimethyl-2-phenylacetamide | 2,2-Difluoro-N,N-dimethyl-2-phenylacetamide | 78 | [4][5] |
| 9-Phenylfluorene | 9-(Difluoromethyl)-9-phenylfluorene | 92 | [4][5] |
| Phenylacetylene | (3,3-Difluoroprop-1-yn-1-yl)benzene | 75 | [4][5] |
| Diethyl malonate | Diethyl 2-(difluoromethyl)malonate | 88 | [4][5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed C-H Difluoromethylation of N-(quinolin-8-yl)benzamide with Ethyl Bromodifluoroacetate
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv)
-
CuBr (0.1 equiv)
-
AgOAc (2.0 equiv)
-
Ethyl bromodifluoroacetate (4.0 equiv)
-
DMSO (0.1 M)
Procedure:
-
To a dry reaction tube, add N-(quinolin-8-yl)benzamide, CuBr, and AgOAc.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add DMSO and ethyl bromodifluoroacetate via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.[1]
Protocol 2: Photocatalytic C-H Difluoromethylation of 1-Methylquinoxalin-2(1H)-one with NaSO₂CF₂H
Materials:
-
1-Methylquinoxalin-2(1H)-one (1.0 equiv)
-
NaSO₂CF₂H (2.0 equiv)
-
Photocatalyst (e.g., Rose Bengal, 2 mol%)
-
DMSO (0.1 M)
-
3W Green LEDs
Procedure:
-
In a reaction vial, dissolve 1-methylquinoxalin-2(1H)-one, NaSO₂CF₂H, and the photocatalyst in DMSO.
-
Seal the vial and stir the mixture at room temperature.
-
Irradiate the reaction mixture with green LEDs for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 3: C-H Difluoromethylation of Ethyl 2-phenylacetate with TMSCF₂Br
Materials:
-
Ethyl 2-phenylacetate (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
TMSCF₂Br (2.0 equiv)
-
Toluene (0.1 M)
Procedure:
-
To a solution of ethyl 2-phenylacetate in toluene, add KOtBu at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes.
-
Add TMSCF₂Br dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.[4][5]
Mechanistic Insights and Visualizations
The mechanisms of these C-H difluoromethylation reactions differ significantly, which influences their scope and limitations.
Mechanism of Copper-Catalyzed Difluoromethylation
The copper-catalyzed reaction with ethyl bromodifluoroacetate is proposed to proceed through a radical pathway. A Cu(I) species is believed to react with the substrate to form a copper-complex. Single electron transfer (SET) from the copper center to ethyl bromodifluoroacetate generates a ·CF₂CO₂Et radical, which then adds to the C5 position of the quinoline ring. Subsequent steps involving oxidation and rearomatization yield the final product.
Caption: Proposed radical mechanism for Cu-catalyzed C-H difluoromethylation.
Mechanism of Photocatalytic Difluoromethylation
In photocatalytic systems, the photocatalyst absorbs light and enters an excited state. This excited state can then engage in a single electron transfer with the difluoromethyl sulfinate, generating a difluoromethyl radical (·CF₂H). This radical then adds to the electron-deficient heterocycle, and subsequent oxidation and deprotonation steps lead to the difluoromethylated product.
Caption: Radical pathway in photocatalytic C-H difluoromethylation.
Experimental Workflow Comparison
The general workflows for these C-H functionalization methods highlight differences in their setup and execution.
Caption: Comparison of experimental workflows for difluoromethylation.
Conclusion
The choice of reagent for C-H difluoromethylation is highly dependent on the substrate of interest and the desired reaction conditions.
-
Ethyl bromodifluoroacetate (and by extension, this compound) in conjunction with a copper catalyst is effective for the site-selective functionalization of specific nitrogen-containing heterocycles, such as 8-aminoquinolines, which can act as directing groups. The requirement for elevated temperatures is a potential drawback.
-
Photocatalytic methods using sulfinate reagents offer a mild and versatile approach for the difluoromethylation of a wide array of heterocycles. These reactions often proceed at room temperature and are tolerant of many functional groups.
-
TMSCF₂Br is a powerful reagent for the difluoromethylation of carbon acids. The reactions are typically fast and high-yielding but require stoichiometric amounts of a strong base.
For researchers and professionals in drug development, a thorough evaluation of the substrate scope, functional group tolerance, and scalability of each method is crucial for selecting the most appropriate synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process.
References
A Comparative Guide to Analytical Methods for Monitoring "Potassium 2-bromo-2,2-difluoroacetate" Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for monitoring chemical reactions involving "Potassium 2-bromo-2,2-difluoroacetate." The selection of an appropriate analytical technique is critical for optimizing reaction conditions, determining reaction kinetics, and ensuring product quality. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), complete with supporting data and experimental protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, NMR, and GC-MS for the analysis of reactions involving "this compound."
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on polarity and interaction with stationary phase. | Nuclear spin transitions in a magnetic field. | Separation based on volatility and boiling point, with mass-based detection. | Separation based on differential migration on a solid support. |
| Quantitation | Quantitative with proper calibration standards. | Inherently quantitative (qNMR) without calibration standards.[1][2] | Quantitative with appropriate internal standards. | Primarily qualitative to semi-quantitative.[3] |
| Primary Use | Quantitative monitoring of reactants and products. | Structural elucidation and quantitative analysis. | Analysis of volatile reactants, products, and byproducts. | Rapid, qualitative reaction progress checks.[3] |
| Sensitivity | High (ng to pg range). | Moderate (mg to µg range). | Very High (pg to fg range). | Low (µg to ng range). |
| Analysis Time | 5 - 30 minutes per sample. | < 10 minutes per sample. | 10 - 40 minutes per sample. | < 15 minutes per run. |
| Strengths | - High resolution and sensitivity.- Widely available.- Robust and reproducible. | - Provides structural information.- No need for chromophores.- ¹⁹F NMR is highly specific for fluorinated compounds.[3] | - Excellent for volatile and thermally stable compounds.- High specificity with mass detection. | - Simple, fast, and inexpensive.- Multiple samples can be run simultaneously. |
| Limitations | - Requires chromophores for UV detection.- Requires calibration standards for quantification. | - Lower sensitivity compared to HPLC and GC-MS.- Higher instrument cost. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar analytes. | - Low resolution.- Not suitable for quantitative analysis.[3] |
Experimental Protocols
Detailed methodologies for utilizing HPLC, NMR, and GC-MS to monitor a typical reaction of "this compound" are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and matrix.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed for the quantitative analysis of the consumption of this compound and the formation of products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid
Procedure:
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.
-
Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a final volume of 1 mL in an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the carboxylate group has some UV absorbance at lower wavelengths).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) based on their retention times, which should be established by injecting standards of each component.
-
Integrate the peak areas.
-
Calculate the percent conversion of the starting material and the yield of the product by creating a calibration curve with standards of known concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This protocol is suitable for both structural confirmation and quantitative analysis of the reaction mixture. ¹⁹F NMR is particularly powerful for this application.
Instrumentation:
-
NMR Spectrometer (a 400 MHz or higher field is recommended)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) compatible with the reaction solvent.
-
Internal standard (for quantitative analysis, e.g., trifluorotoluene for ¹⁹F NMR).
Procedure:
-
Sample Preparation:
-
Withdraw a sample (e.g., 0.5 mL) from the reaction mixture.
-
If necessary, quench the reaction.
-
Add a known amount of the internal standard.
-
Transfer the mixture to an NMR tube.
-
-
NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe signals from all proton-containing species.
-
¹⁹F NMR: This is the recommended method for monitoring the reaction. The chemical shift of the CF₂ group will be sensitive to its chemical environment, allowing for clear differentiation between the starting material and products.
-
Set the spectral width to cover the expected range for organofluorine compounds.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate quantification.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species relative to the internal standard. The ratio of the integrals, normalized for the number of nuclei, directly corresponds to the molar ratio of the compounds in the mixture.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is applicable if the reactants and products are sufficiently volatile and thermally stable. Derivatization may be necessary to increase volatility.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Derivatizing agent (if necessary, e.g., BSTFA for silylation of carboxylic acids).
-
Internal standard (e.g., a halogenated compound not present in the reaction mixture).
Procedure:
-
Sample Preparation:
-
Quench and extract an aliquot of the reaction mixture with an organic solvent.
-
Add an internal standard.
-
If needed, perform a derivatization step to make the analytes more volatile. For example, the carboxylate group can be esterified.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify compounds based on their retention times and mass spectra by comparing them to a spectral library or to the analysis of authentic standards.
-
Quantify the analytes by integrating the peak areas of specific ions and comparing them to a calibration curve generated with an internal standard.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for reaction monitoring and a logical approach to selecting the most suitable analytical method.
Caption: Experimental workflow for monitoring the reaction of this compound.
Caption: Decision tree for selecting an analytical method for reaction monitoring.
References
- 1. Separation of Ethyl bromodifluoroacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. epa.gov [epa.gov]
- 3. magritek.com [magritek.com]
- 4. Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples [diva-portal.org]
A Comparative Guide to the NMR Analysis of "Potassium 2-bromo-2,2-difluoroacetate" Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NMR analysis of reaction products derived from Potassium 2-bromo-2,2-difluoroacetate and its common alternatives in difluoromethylation reactions. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid in the characterization of these important fluorinated compounds.
Introduction to Difluoromethylation and Key Reagents
The introduction of a difluoromethyl group (-CF₂H) into organic molecules is a critical strategy in medicinal chemistry and materials science. This moiety can significantly alter a molecule's lipophilicity, metabolic stability, and binding properties. This compound is a versatile and convenient precursor for generating difluorocarbene (:CF₂), a key intermediate in many difluoromethylation reactions. This guide compares its performance and the resulting product NMR signatures with two other widely used difluoromethylating agents: (Difluoromethyl)trimethylsilane (TMSCF₂H) and Phenylsulfonyldifluoromethyl-based reagents (e.g., PhSO₂CF₂H).
Reaction Mechanisms and Experimental Workflows
The primary pathway for the reactivity of this compound involves the thermal decarboxylation to generate a bromodifluoromethyl anion, which then rapidly eliminates a bromide ion to form the highly reactive difluorocarbene. This electrophilic intermediate is then trapped by a suitable nucleophile, such as a phenol or an amine, to yield the desired difluoromethylated product.
Caption: General reaction mechanism for difluoromethylation using this compound.
A typical experimental workflow for the difluoromethylation of a phenol using a halodifluoroacetate salt is outlined below. This procedure can be adapted for this compound.
Caption: A generalized experimental workflow for the difluoromethylation of phenols.
Comparative NMR Data of Reaction Products
The following tables summarize typical NMR spectroscopic data for the difluoromethylated products of a model substrate, 4-methoxyphenol, using this compound (data from its close analog, sodium chlorodifluoroacetate), TMSCF₂H, and a PhSO₂CF₂H-based reagent.
Table 1: ¹H NMR Data for 1-(Difluoromethoxy)-4-methoxybenzene
| Reagent Used | Ar-H (ppm) | OCH₃ (ppm) | OCF₂H (ppm, JHF in Hz) |
| Halodifluoroacetate | ~6.9 (m, 4H) | ~3.78 (s, 3H) | ~6.5 (t, J ≈ 74) |
| TMSCF₂H | ~6.9 (m, 4H) | ~3.78 (s, 3H) | ~6.5 (t, J ≈ 74) |
| PhSO₂CF₂H-based | ~6.9 (m, 4H) | ~3.78 (s, 3H) | ~6.5 (t, J ≈ 74) |
Table 2: ¹⁹F NMR Data for 1-(Difluoromethoxy)-4-methoxybenzene
| Reagent Used | Chemical Shift (ppm, relative to CFCl₃) | Coupling (JFH in Hz) |
| Halodifluoroacetate | ~ -80 to -85 | d, J ≈ 74 |
| TMSCF₂H | ~ -80 to -85 | d, J ≈ 74 |
| PhSO₂CF₂H-based | ~ -80 to -85 | d, J ≈ 74 |
Table 3: ¹³C NMR Data for 1-(Difluoromethoxy)-4-methoxybenzene
| Reagent Used | Ar-C (ppm) | OCH₃ (ppm) | OCF₂H (ppm, JCF in Hz) |
| Halodifluoroacetate | ~155, ~118, ~115 | ~55 | ~115 (t, J ≈ 255) |
| TMSCF₂H | ~155, ~118, ~115 | ~55 | ~115 (t, J ≈ 255) |
| PhSO₂CF₂H-based | ~155, ~118, ~115 | ~55 | ~115 (t, J ≈ 255) |
Analysis of Byproducts: In reactions involving the generation of difluorocarbene from halodifluoroacetate salts, common byproducts can arise from the reaction of the carbene with the solvent or other species present in the reaction mixture. For example, in DMF, insertion into C-H bonds of the solvent can occur, leading to trace impurities. Careful monitoring of the reaction by ¹⁹F NMR is crucial for identifying these byproducts, which will typically exhibit different chemical shifts and coupling patterns from the desired product.
Experimental Protocols
Protocol 1: Difluoromethylation of a Phenol using a Halodifluoroacetate Salt (Adapted from a procedure with sodium 2-chloro-2,2-difluoroacetate)
-
Reaction Setup: To a dried round-bottom flask, add the phenol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for at least 30 minutes.
-
Addition of Reagent: Add this compound (2.0-3.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by TLC or ¹⁹F NMR.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H, ¹⁹F, and ¹³C NMR spectroscopy.
Protocol 2: Difluoromethylation using TMSCF₂H
-
Reaction Setup: In a glovebox, to a dried vial, add the substrate (1.0 equiv), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., a phenanthroline derivative, 10 mol%), and a base (e.g., CsF, 2.0 equiv).
-
Addition of Reagents: Add anhydrous solvent (e.g., DMF) followed by TMSCF₂H (2.0-3.0 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitor the reaction by TLC or ¹⁹F NMR.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.
-
Analysis: Characterize the product by ¹H, ¹⁹F, and ¹³C NMR.
Protocol 3: Difluoromethylation using a PhSO₂CF₂H-based Reagent
-
Reaction Setup: To a dried flask, add the substrate (1.0 equiv), PhSO₂CF₂H (1.2 equiv), and a suitable solvent (e.g., THF or CH₃CN).
-
Addition of Base: Cool the mixture to 0 °C and add a base (e.g., K₂CO₃ or DBU, 1.5 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or ¹⁹F NMR.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, and perform an extractive workup. Purify the product by column chromatography.
-
Analysis: Characterize the final product using ¹H, ¹⁹F, and ¹³C NMR.
Conclusion
This compound serves as an effective and straightforward reagent for the introduction of the difluoromethyl group, proceeding through a difluorocarbene intermediate. The NMR signatures of the resulting products are characteristic and consistent, typically showing a triplet in the ¹H NMR spectrum around 6.5 ppm and a doublet in the ¹⁹F NMR spectrum in the range of -80 to -100 ppm, both with a coupling constant of approximately 74 Hz. While alternative reagents like TMSCF₂H and PhSO₂CF₂H-based compounds offer different activation methods and may be preferable for certain substrates, the resulting difluoromethylated products exhibit similar and predictable NMR patterns. A thorough understanding of these patterns and the potential for byproduct formation is essential for accurate product characterization and successful drug development endeavors.
A Comparative Guide to the Mass Spectrometry of Compounds Synthesized with Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
The introduction of difluoromethyl groups (-CF2H) into organic molecules is a critical strategy in modern drug discovery and materials science. This functional group can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity. Potassium 2-bromo-2,2-difluoroacetate has emerged as a valuable reagent for the synthesis of difluoromethylated compounds. This guide provides a comparative analysis of the mass spectrometric characteristics of compounds synthesized using this reagent against those produced with alternative difluoromethylation methods, supported by experimental data and protocols.
Comparison of Synthetic Methodologies
The choice of difluoromethylation reagent dictates the synthetic route and ultimately influences the types of compounds that can be accessed. This compound is particularly useful for the synthesis of difluoroalkanoates and gem-difluorinated compounds through reactions with alkenes and organozinc reagents, respectively.[1] Alternative reagents, such as (Difluoromethyl)trimethylsilane (TMSCF2H) and Zinc difluoromethanesulfinate (Zn(SO2CF2H)2), offer different reactivity profiles and are often employed for the direct difluoromethylation of heteroaromatics and other substrates.[2][3]
| Reagent | Typical Reaction | Substrates | Key Advantages |
| This compound | Visible-light-driven direct 2,2-difluoroacetylation | Alkenes | Formation of difluoroalkanoates. |
| Reaction with organozinc reagents | Organozinc compounds | Synthesis of gem-difluorinated compounds.[1] | |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Palladium-catalyzed difluoromethylation | Aryl chlorides/bromides | Direct introduction of the -CF2H group. |
| Zinc difluoromethanesulfinate (Zn(SO2CF2H)2) | Radical C-H difluoromethylation | Heteroarenes | Mild, direct, and scalable for complex molecules.[2][3] |
Mass Spectrometric Analysis: A Comparative Overview
General Fragmentation Patterns of Difluoroacetylated Compounds
Compounds containing a difluoroacetyl group are expected to exhibit characteristic fragmentation patterns in mass spectrometry. Key fragmentation pathways would likely involve:
-
Loss of the difluoroacetyl group: A neutral loss of the -COCF2H group.
-
Cleavage adjacent to the carbonyl group: Leading to the formation of acylium ions.
-
Rearrangement reactions: Potential for hydrogen rearrangements involving the fluorine atoms.
The presence of two fluorine atoms will also result in characteristic isotopic patterns that can aid in identification.
Comparison with Products from Alternative Reagents
The mass spectra of compounds synthesized using alternative difluoromethylation reagents will primarily differ based on the overall structure of the final molecule rather than the -CF2H group itself. For instance, a difluoromethylated heteroarene synthesized using Zn(SO2CF2H)2 will show fragmentation patterns characteristic of the parent heterocyclic ring system, with the added mass of the -CF2H group.
Experimental Protocols
General Protocol for LC-MS Analysis of Difluoromethylated Compounds
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of these compounds.[4]
-
Sample Preparation: Synthesized compounds are typically dissolved in a suitable organic solvent, such as acetonitrile or methanol, to a concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid. The use of difluoroacetic acid as a mobile phase modifier has also been shown to enhance chromatographic resolution and MS sensitivity for some fluorinated compounds.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is generally used.
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass analyzer allows for both quantitative analysis and accurate mass measurements.
-
Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.
-
Visualizing the Workflow and Comparative Logic
To better understand the process of synthesizing and analyzing these compounds, the following diagrams illustrate a typical experimental workflow and the logical framework for comparing this compound with its alternatives.
Conclusion
This compound is a versatile reagent for the synthesis of valuable difluoromethylated compounds. While direct mass spectrometric data for its reaction products is not extensively documented in readily accessible literature, a thorough understanding of the mass spectrometry of fluorinated compounds allows for the prediction of their fragmentation behavior. By comparing the synthetic utility and the expected mass spectrometric characteristics of the resulting products with those from alternative reagents, researchers can make informed decisions in the design and characterization of novel molecules for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Pathways of Potassium 2-bromo-2,2-difluoroacetate in Difluoromethylation Reactions
For researchers, scientists, and drug development professionals, the introduction of a difluoromethyl (-CF2H) group is a critical tool for modulating the pharmacokinetic and physicochemical properties of lead compounds. Potassium 2-bromo-2,2-difluoroacetate has emerged as a versatile and accessible reagent for this purpose, capable of participating in diverse reaction pathways. This guide provides a comparative analysis of its performance against other common difluoromethylating agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
This compound (BrCF₂CO₂K) distinguishes itself by its ability to serve as a precursor to both the difluoroacetyl radical (•CF₂CO₂⁻) and difluorocarbene (:CF₂), depending on the reaction conditions. This dual reactivity opens access to a broad range of chemical transformations, from radical additions to carbene-mediated insertions. Understanding the mechanistic nuances of this reagent in comparison to its alternatives is paramount for its effective application in complex molecule synthesis.
Performance Comparison of Difluoromethylating Agents
The efficacy of a difluoromethylating agent is determined by factors such as yield, substrate scope, functional group tolerance, and the mildness of the reaction conditions. The following tables provide a quantitative comparison of this compound with other widely used reagents in mechanistically distinct difluoromethylation reactions.
Table 1: Comparison of Reagents in Photoredox-Catalyzed Difluoroalkylation of Alkenes
Visible-light photoredox catalysis offers a mild and efficient method for the generation of radical species. In this context, this compound has been successfully employed in the difluoroalkylation/lactonization of alkenes.
| Reagent | Photocatalyst | Additive/Solvent | Substrate Scope | Yield (%) | Reference |
| This compound | Ir(ppy)₃ | PhB(OH)₂ / DMF | Aryl and alkyl alkenes | Up to 98% | [1] |
| Ethyl 2-bromo-2,2-difluoroacetate | Ir(ppy)₃ | Base/Solvent dependent | Unactivated alkenes | Good to high | [2] |
| Zinc difluoromethanesulfinate (DFMS) | Ru(bpy)₃Cl₂ | t-BuOOH / CH₂Cl₂/H₂O | Nitrogen-containing heteroarenes | Good to high | [3] |
| Difluoroacetic Acid | fac-[Ir(ppy)₃] | PIDA / THF | Heteroarenes | Good | [4] |
Key Observation: this compound demonstrates excellent efficiency in photoredox-catalyzed reactions, providing high yields for the difluoroalkylation of a range of alkenes.[1] The choice of additive, such as phenylboronic acid, can influence the reaction pathway, leading to valuable difunctionalized products.
Table 2: Comparison of Reagents as Difluorocarbene Precursors
The generation of difluorocarbene for subsequent reaction with nucleophiles is a common strategy for difluoromethylation. Halodifluoroacetates are a stable and convenient source of this reactive intermediate.
| Reagent | Conditions | Nucleophile Scope | Yield (%) | Reference |
| This compound | CuCl, 100 °C | Silyl enol ethers | High | [5] |
| Sodium 2-chloro-2,2-difluoroacetate | 95-120 °C | Phenols, Thiols | 36-80% | [6] |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | CsF or TBAF | Aldehydes, Ketones, Imines | Varies | [7] |
| 2-Chloro-2,2-difluoroacetophenone | K₂CO₃ / DMF | Phenols | Good to high | [6] |
Key Observation: In the presence of a copper catalyst, this compound serves as an effective precursor for difluorocarbene transfer, enabling the synthesis of gem-difluorinated compounds.[5] Compared to other halodifluoroacetates, the reaction conditions can be tailored to promote specific carbene-mediated transformations.
Mechanistic Pathways and Visualization
The utility of this compound stems from its ability to engage in distinct mechanistic pathways. The choice of reaction conditions, particularly the presence of a photocatalyst or a transition metal, dictates whether the reaction proceeds through a radical or a carbene intermediate.
Radical Pathway under Photoredox Catalysis
Under visible light irradiation in the presence of a suitable photocatalyst, this compound can undergo single-electron reduction to generate a difluoroacetyl radical. This radical can then participate in addition reactions with unsaturated systems like alkenes.
Caption: Radical pathway for difluoroalkylation using BrCF₂CO₂K.
Carbene Pathway via Thermal or Metal-Mediated Decarboxylation
Upon heating or in the presence of a transition metal catalyst such as copper(I), this compound can undergo decarboxylation and subsequent elimination of bromide to generate difluorocarbene. This highly electrophilic intermediate can then be trapped by various nucleophiles.
Caption: Carbene pathway for difluoromethylation using BrCF₂CO₂K.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions. Below are representative procedures for the two primary mechanistic pathways involving this compound.
Protocol 1: Photoredox-Catalyzed Difluoroalkylation/Lactonization of an Alkene
This protocol is adapted from the visible-light-mediated reaction of alkenes with this compound to form α,α-difluoro-γ-lactones.[1]
Materials:
-
Alkene (1.0 equiv)
-
This compound (2.0 equiv)
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Phenylboronic acid (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene, this compound, fac-[Ir(ppy)₃], and phenylboronic acid.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Difluorocarbene Transfer to a Silyl Enol Ether
This protocol is based on the copper-catalyzed reaction of silyl enol ethers with this compound.[5]
Materials:
-
Silyl enol ether (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(I) chloride (CuCl) (10 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or oven-dried flask with a reflux condenser
Procedure:
-
To a Schlenk tube or an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add CuCl and this compound.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent, followed by the silyl enol ether via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel.
Conclusion
This compound stands out as a highly valuable reagent in the synthetic chemist's toolkit for the introduction of the difluoromethyl group. Its ability to be steered down either a radical or a carbene pathway through the judicious choice of reaction conditions provides a level of versatility that is not universally shared among other difluoromethylating agents. While reagents like DFMS are highly effective for radical C-H difluoromethylation and TMSCF₃ is a classic choice for generating difluorocarbene for reactions with carbonyls, this compound offers a cost-effective and stable alternative that can be successfully employed in both photoredox- and transition-metal-catalyzed processes. The provided comparative data and experimental protocols aim to empower researchers to harness the full potential of this adaptable reagent in the synthesis of novel and impactful molecules.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Performance of Potassium 2-bromo-2,2-difluoroacetate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of the performance of Potassium 2-bromo-2,2-difluoroacetate, a versatile reagent for difluoromethylation, in various solvent systems. The information is supported by experimental data to aid in the selection of optimal reaction conditions.
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoroacetate moiety into organic molecules. Its performance, particularly in terms of reaction yield and selectivity, is highly dependent on the solvent system employed. This is largely due to the solubility of the salt and the stability of the reactive intermediates formed during the reaction.
Comparison of this compound Performance in Different Solvents
| Solvent System | Reaction Type | Substrate | Product | Yield (%) | Observations |
| Dimethylformamide (DMF) | Wittig-type olefination | Aldehydes | gem-Difluoroalkenes | Good to Excellent | Effective in dissolving the potassium salt. However, the reagent can decompose in DMF over time, especially at elevated temperatures.[1] |
| Dimethyl Sulfoxide (DMSO) | Photocatalytic Difluoromethylation | Alkenes | Difluoroalkanoates | High | Often the most effective solvent for this type of reaction, leading to higher yields compared to other solvents. |
| Dichloromethane (DCM) | Photocatalytic Difluoroalkylation | Unactivated Alkenes | Difluoroalkylated Alkanes | Good | Used in combination with specific bases (DBU/TMEDA) to achieve selective hydro-difluoroalkylation.[2] |
| Acetonitrile (MeCN) | Not specified | Not specified | Not specified | Moderate | Generally a suitable polar aprotic solvent, but may result in lower yields compared to DMF or DMSO in some cases. |
| Tetrahydrofuran (THF) | Not specified | Not specified | Not specified | Low to Moderate | Lower polarity compared to other aprotic polar solvents, which may limit the solubility of the potassium salt and affect reaction rates. |
Note: The yields are qualitative descriptors based on literature reports and can vary significantly depending on the specific substrates, catalysts, and reaction conditions.
Comparison with Alternative Difluoromethylating Agents
This compound is one of several reagents available for difluoromethylation. The choice of reagent often depends on the specific transformation, substrate scope, and reaction conditions.
| Reagent | Reagent Type | Common Solvents | Key Advantages | Key Disadvantages |
| This compound | Difluoroacetylating agent | DMF, DMSO | Readily available, effective for gem-difluoroolefination and photocatalytic reactions. | Hygroscopic, potential for decomposition in some solvents. |
| (DMPU)₂Zn(CF₂H)₂ | Nucleophilic difluoromethylating agent | THF | Effective for the synthesis of molecules with CF₂H-containing stereocenters. | Requires preparation from other reagents. |
| Ethyl 2-bromo-2,2-difluoroacetate | Difluoroacetylating agent | DCM, DMF | Structurally similar to the potassium salt, effective in photocatalytic reactions.[2] | An ester, which may not be suitable for all applications. |
| Zinc difluoromethanesulfinate (Baran's reagent) | Radical difluoromethylating agent | DMSO | Effective for radical difluoromethylation. | May have different reactivity and selectivity profiles. |
Experimental Protocols
General Procedure for the Synthesis of gem-Difluoroalkenes using this compound in DMF
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Triphenylphosphine (1.5 equiv)
-
This compound (2.0 equiv, stored in a desiccator)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the aldehyde and triphenylphosphine.
-
The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon).
-
Anhydrous DMF is added via syringe, and the mixture is stirred until all solids dissolve.
-
This compound is added to the reaction mixture in one portion.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired gem-difluoroalkene.
Note on Stability: this compound is hygroscopic and should be handled under an inert atmosphere. It has been observed to decompose in DMF over extended periods, which may affect reaction yields.[1]
Visualizing the Process
Experimental Workflow for gem-Difluoroalkene Synthesis
Caption: Workflow for the synthesis of gem-difluoroalkenes.
Plausible Signaling Pathway for Photocatalytic Difluoroacetylation
Caption: Photocatalytic cycle for difluoroacetylation.
References
A Head-to-Head Battle of Fluorination Reagents: A Cost-Benefit Analysis of Potassium 2-bromo-2,2-difluoroacetate
For researchers, scientists, and professionals in drug development, the efficient and cost-effective incorporation of fluorine atoms into molecules is a critical aspect of modern synthesis. The difluoromethyl group (-CF2H), in particular, is a highly sought-after motif due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. This guide provides a comprehensive cost-benefit analysis of Potassium 2-bromo-2,2-difluoroacetate, a versatile reagent for introducing the difluoromethyl group, and compares its performance with a prominent alternative, (Bromodifluoromethyl)trimethylsilane (TMSCF2Br).
This comparison guide delves into the practical aspects of using these reagents, presenting a detailed breakdown of costs, experimental protocols for comparable reactions, and a summary of performance data. The objective is to equip researchers with the necessary information to make informed decisions when selecting a difluoromethylating agent for their synthetic needs.
At a Glance: Cost and Physical Properties
A preliminary analysis of the two reagents reveals differences in their cost and physical state, which can influence handling and experimental setup. This compound is a solid, while TMSCF2Br is a liquid, a factor that can affect ease of measurement and addition. The table below provides a snapshot of their approximate costs and key physical properties.
| Reagent | Chemical Formula | Molecular Weight | Physical Form | Purity | Storage Temperature |
| This compound | C2BrF2KO2 | 213.02 g/mol | Solid | 95% | Room Temperature |
| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | C4H9BrF2Si | 203.10 g/mol | Liquid | 98% | −20°C |
Performance in Action: A Comparative Synthesis
To provide a direct comparison of the synthetic utility of this compound and TMSCF2Br, we will examine their application in a similar transformation: the difluoromethylation of aldehydes to form gem-difluoroolefins. While one protocol directly achieves olefination, the other provides a pathway to a difluoromethylated intermediate that can be further transformed.
Scenario 1: gem-Difluoroolefination of 4-Formylbenzonitrile
This reaction is a crucial transformation in organic synthesis, providing access to valuable building blocks. Below is a comparison of the reagents, conditions, and outcomes for this specific reaction.
| Parameter | Using this compound | Using (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) |
| Reaction Type | Wittig-type olefination | C-H Difluoromethylation |
| Key Reagents | This compound, Triphenylphosphine | TMSCF2Br, Potassium tert-butoxide |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Temperature | 90 °C | Room Temperature |
| Reaction Time | Not specified | Not specified |
| Yield | Not specified for this specific substrate in the protocol found | Protocol describes general C-H difluoromethylation with yields ranging from moderate to good for various substrates.[1] |
In-Depth Cost Analysis: A Tale of Two Reactions
A critical factor in reagent selection is the overall cost of the transformation, not just the price of the primary reagent. The following tables break down the approximate costs for the gem-difluoroolefination of 4-formylbenzonitrile using both methods, based on a hypothetical 1 mmol scale reaction. Prices are estimated from various suppliers and may vary.
Cost Breakdown: this compound Protocol
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Approx. Price (USD) |
| 4-Formylbenzonitrile | 131.13 | 1.0 | 131.13 mg | $0.87 (for 1g)[2][3][4] |
| This compound | 213.02 | 1.8 | 383.44 mg | $0.46 (for 5g) |
| Triphenylphosphine | 262.29 | 1.5 | 393.44 mg | $0.12 (for 10g)[5][6][7][8] |
| N,N-Dimethylformamide (DMF) | 73.09 | - | ~3 mL | ~$0.05 (for 1L)[9][10][11][12][13] |
| Total Estimated Cost | ~$1.50 |
Cost Breakdown: (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) Protocol
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Approx. Price (USD) |
| Substrate (e.g., heterocycle) | - | 1.0 | - | (Variable) |
| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | 203.10 | 1.5 | ~0.23 mL | $43.20 (for 1g) |
| Potassium tert-butoxide | 112.21 | 2.0 | 224.42 mg | $0.31 (for 25g)[14][15][16][17] |
| Toluene | 92.14 | - | ~2 mL | <$0.01 (for 1L)[18][19][20][21][22] |
| Total Estimated Cost (excluding substrate) | ~$43.51 |
Note: The cost for the TMSCF2Br protocol is significantly higher due to the price of the reagent itself. The substrate cost is marked as variable as the provided protocol is for general C-H difluoromethylation of various substrates.[1]
Experimental Corner: Detailed Protocols
For reproducible results, detailed experimental procedures are paramount. Below are the protocols for the compared reactions.
Protocol 1: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile using this compound[26]
-
An oven-dried 3-neck 500-mL round-bottom flask is equipped with a 50-mL addition funnel, a thermometer, and a stir bar.
-
Triphenylphosphine (19.7 g, 75.0 mmol, 1.50 equiv.) and 4-formylbenzonitrile (6.56 g, 50.0 mmol, 1.00 equiv.) are added to the flask.[2][3][4]
-
The flask is placed under high vacuum for 15 minutes and then backfilled with dry nitrogen.
-
Dry N,N-dimethylformamide (DMF, 80 mL) is added, and the mixture is heated to 90 °C with stirring.[9][10][11][12][13]
-
In a separate flask, this compound (19.2 g, 90.0 mmol, 1.80 equiv.) is dissolved in dry DMF (40 mL) under a nitrogen atmosphere.
-
This solution is transferred to the addition funnel and added dropwise to the reaction mixture, maintaining the internal temperature below 100 °C.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, the reaction is worked up and the product is purified by standard methods.
Protocol 2: General Procedure for C-H Difluoromethylation using TMSCF2Br[1]
-
To a solution of the substrate (0.2 mmol) in toluene (2 mL) is added potassium tert-butoxide (45 mg, 0.4 mmol, 2.0 equiv).[14][15][16][17]
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br, 61 mg, 0.3 mmol, 1.5 equiv) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Safety and Handling: A Key Consideration
Both reagents require careful handling in a laboratory setting.
This compound is a solid that is harmful if swallowed and causes skin, eye, and respiratory irritation.[23][24][25] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stored at room temperature.[24][26]
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) is a flammable liquid and vapor that also causes skin, eye, and respiratory irritation.[27][28][29][30] It should be handled in a fume hood away from ignition sources. It requires storage at -20°C.[29]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the two synthetic protocols.
Conclusion: Making the Right Choice
The choice between this compound and TMSCF2Br will ultimately depend on the specific requirements of the synthesis.
This compound offers a significant cost advantage and is a solid, which can be easier to handle for some applications. The Wittig-type olefination protocol provides a direct route to gem-difluoroolefins. However, the reaction requires elevated temperatures.
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) , while considerably more expensive, offers the advantage of milder reaction conditions (room temperature) for C-H difluoromethylation.[1] This can be a crucial factor when dealing with sensitive substrates. It is a versatile reagent with a broad substrate scope for C-H difluoromethylation.[1][31][32]
Key Takeaways for Decision-Making:
-
For cost-sensitive projects and syntheses where the substrate is thermally stable, this compound is an excellent choice.
-
For reactions involving thermally sensitive substrates or when milder conditions are paramount, TMSCF2Br is a superior, albeit more expensive, option.
-
The choice of reagent will also be dictated by the desired transformation. This compound is well-suited for generating difluorocarbene for olefination reactions, while TMSCF2Br has been extensively demonstrated for direct C-H difluoromethylation.
Ultimately, a thorough evaluation of the specific synthetic goals, substrate compatibility, and budget will guide the researcher to the most appropriate difluoromethylating agent. This guide provides the foundational data to initiate that critical analysis.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Formylbenzonitrile - Análisis Vínicos [analisisvinicos.com]
- 4. 4-Formylbenzonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 6. Triphenylphosphine | CAS No. 603-35-0 | Apollo [store.apolloscientific.co.uk]
- 7. Synthonix, Inc > 791-28-6 | Triphenylphosphine oxide [synthonix.com]
- 8. strem.com [strem.com]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. dmf solvent price 2025: Best Rates & Suppliers [accio.ai]
- 11. N,N-Dimethylformamide (DMF), 1 l, glass, CAS No. 68-12-2 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. laballey.com [laballey.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. Potassium tert-butoxide price,buy Potassium tert-butoxide - chemicalbook [m.chemicalbook.com]
- 15. Potassium tert-Butoxide | 865-47-4 | TCI AMERICA [tcichemicals.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. 865-47-4 Cas No. | Potassium tert-butoxide | Apollo [store.apolloscientific.co.uk]
- 18. dir.indiamart.com [dir.indiamart.com]
- 19. expresschemical.com [expresschemical.com]
- 20. Toluene price,buy Toluene - chemicalbook [m.chemicalbook.com]
- 21. Shop - SOLVENT TOLUENE/TOLUOL GALLON [store.croftlumber.com]
- 22. rgmearn.com [rgmearn.com]
- 23. This compound | 87189-16-0 [sigmaaldrich.com]
- 24. This compound | 87189-16-0 [sigmaaldrich.com]
- 25. synquestlabs.com [synquestlabs.com]
- 26. Potassium bromodifluoroacetate CAS#: 87189-16-0 [m.chemicalbook.com]
- 27. spectrumchemical.com [spectrumchemical.com]
- 28. (Bromodifluoromethyl)trimethylsilane | C4H9BrF2Si | CID 14639950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. (溴二氟甲基)三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 30. chemicalbook.com [chemicalbook.com]
- 31. researchgate.net [researchgate.net]
- 32. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Difluoromethylation: A Comparative Analysis of Potassium 2-bromo-2,2-difluoroacetate and Alternatives in Synthetic and Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic introduction of a difluoromethyl (CF₂H) group can be a transformative step in optimizing lead compounds. This guide provides a comprehensive literature review of the applications of Potassium 2-bromo-2,2-difluoroacetate, a key reagent in this field. We will objectively compare its performance with other difluoromethylating agents, supported by experimental data, and delve into the mechanistic underpinnings of its utility, particularly in the context of drug discovery.
The difluoromethyl group is a prized functionality in medicinal chemistry. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, and amine groups.[1] The incorporation of the -CF₂H motif can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] this compound has emerged as a versatile and accessible reagent for introducing this valuable group into a wide range of organic molecules.[3]
Performance Comparison of Difluoromethylating Agents
The selection of an appropriate difluoromethylating agent is critical for the success of a synthetic campaign. Factors such as substrate scope, reaction efficiency, and operational simplicity play a pivotal role. Below is a comparative summary of this compound against other common difluoromethylating reagents.
| Reagent/Method | Typical Substrates | Reaction Conditions | Yields | Key Advantages | Key Disadvantages |
| This compound | Heterocycles, Alkenes | Photocatalytic, Radical | Moderate to Good | Accessible, versatile | Can require photocatalyst |
| TMSCF₂H (Ruppert-Prakash Reagent) | Carbonyls, Imines, Heterocycles | Base-mediated | Good to Excellent[4] | High efficiency, broad scope | Moisture sensitive, can be costly |
| PDFA (Ph₃P⁺CF₂CO₂⁻) | Alcohols, Phenols, Thiols | Mitsunobu-type conditions | Good | Mild conditions | Stoichiometric phosphine oxide waste |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Phenols, Thiols | Thermal decomposition | Moderate to Good | Inexpensive | Requires high temperatures |
| (Difluoromethyl)triphenylphosphonium bromide | Alkenes | Photoredox catalysis | Good | Readily available, stable | Generates phosphine oxide waste[5] |
| Bromo(difluoro)acetic acid | N-heterocycles | Base-mediated | Good to Excellent[3] | Low cost, commercially available | Can lead to dearomatization |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for the application of difluoromethylating agents.
Protocol 1: Photocatalytic Difluoromethylation of Heterocycles using a Sulfonium Salt (Illustrative)
This protocol describes a general method for the visible-light-mediated difluoromethylation of quinoxalin-2-ones, a common scaffold in medicinal chemistry.[6]
Materials:
-
Quinoxalin-2-one derivative (1.0 equiv)
-
S-(difluoromethyl)sulfonium salt (2.0 equiv)
-
fac-[Ir(ppy)₃] (3 mol%)
-
Degassed solvent (e.g., DMF)
Procedure:
-
To an oven-dried reaction vial, add the quinoxalin-2-one derivative, the S-(difluoromethyl)sulfonium salt, and the photocatalyst.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature under visible light irradiation (e.g., blue LEDs) for the specified time (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-difluoromethyl-quinoxalin-2-one.
Protocol 2: Radical Addition of an Alkyl 2-Bromo-2,2-difluoroacetate to a Vinyl Ether
This procedure outlines the sodium dithionite-mediated radical addition of ethyl 2-bromo-2,2-difluoroacetate to a vinyl ether.[7]
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate (1.0 equiv)
-
Vinyl ether (1.5 equiv)
-
Sodium dithionite (Na₂S₂O₄) (2.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Solvent mixture (e.g., Acetonitrile/Water)
Procedure:
-
In a reaction flask, dissolve the ethyl 2-bromo-2,2-difluoroacetate and the vinyl ether in the solvent mixture.
-
Add sodium bicarbonate and sodium dithionite to the solution.
-
Stir the reaction mixture vigorously at the specified temperature for the required duration.
-
After completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the corresponding difluoroacetyl-substituted acetal.
Applications in Drug Discovery: Signaling Pathway and Experimental Workflow Visualizations
The true value of a synthetic methodology is demonstrated by its application in creating molecules with significant biological activity. The difluoromethyl group has been instrumental in the design of potent and selective drug candidates.
Inavolisib: A Case Study in PI3Kα Inhibition
Inavolisib (GDC-0077) is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.[8] The difluoromethyl group of Inavolisib plays a crucial role in its high affinity and selectivity.
The PI3K pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn promote cell survival and proliferation. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are common in many cancers, leading to constitutive activation of the pathway.
Crystal structure analysis of Inavolisib bound to PI3Kα (PDB ID: 8AM0) reveals that the difluoromethyl group forms a key hydrogen bond with the backbone carbonyl of Val851 in the enzyme's active site.[9] This interaction contributes significantly to the inhibitor's potency and selectivity.
Difluoromethylated Compounds as Sodium Channel Blockers
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells like neurons.[10] Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants.[11] The introduction of a difluoromethyl group can modulate the potency and selectivity of sodium channel inhibitors.
The general mechanism of sodium channel blockers involves binding to a site within the channel pore, thereby physically occluding the passage of sodium ions or stabilizing the inactivated state of the channel. This leads to a reduction in neuronal excitability.
References
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inavolisib - NCI [dctd.cancer.gov]
- 9. rcsb.org [rcsb.org]
- 10. Sodium Channel Blocker Library | TargetMol [targetmol.com]
- 11. Sodium channel blocker - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Potassium 2-bromo-2,2-difluoroacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Potassium 2-bromo-2,2-difluoroacetate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of this compound, grounded in established safety protocols.
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a fume hood.
Hazard Identification:
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this chemical is GHS07, indicating a warning.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Adherence to local, state, and federal regulations is mandatory.
-
Containerization:
-
Ensure the waste material is stored in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical and prevent any leakage.
-
Label the container with the full chemical name: "this compound" and include the appropriate hazard symbols.
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Improper mixing can lead to dangerous chemical reactions.
-
-
Engage a Professional Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Incineration:
-
For this type of halogenated organic compound, the preferred method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Pictogram | GHS07 (Warning) | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P305, P338, P351 | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Potassium 2-bromo-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Potassium 2-bromo-2,2-difluoroacetate (CAS Number: 87189-16-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification and Personal Protective Equipment
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. A face shield should be used when there is a significant risk of splashing.[2] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or degradation before use.[2][3] |
| Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety.
Experimental Protocol:
-
Preparation: Before handling the compound, thoroughly review the Safety Data Sheet (SDS).[4] Don all required personal protective equipment as specified in the table above.
-
Handling:
-
All weighing and transfer of the solid material must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid generating dust.[5]
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the experimental procedure involves heating, ensure proper ventilation and be aware of potential vapor pressure changes.
-
-
Post-Experiment:
-
Decontaminate all glassware that has come into contact with the compound using an appropriate solvent.
-
Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated solid hazardous waste container.
Disposal Procedure:
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
